Picfeltarraenin IA

Catalog No.
S882236
CAS No.
97230-47-2
M.F
C41H62O13
M. Wt
762.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picfeltarraenin IA

CAS Number

97230-47-2

Product Name

Picfeltarraenin IA

IUPAC Name

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

Molecular Formula

C41H62O13

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19?,21-,22-,23?,25+,28-,29?,30?,31?,32?,33?,34?,35?,36?,38+,39-,40+,41+/m1/s1

InChI Key

WPXIIGGPWPYUSJ-YNOTVBMGSA-N

SMILES

Array

Synonyms

Picfeltarraenin IA; NSC 694346

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O

The exact mass of the compound (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694346. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Natural Source and Basic Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and chemical information for Picfelltarraenin IA.

Property Description
Natural Source Aerial parts (whole herb) of Picria fel-terrae Lour. [1]
Plant Family Scrophulariaceae (Figwort family) [1]
CAS Number 97230-47-2 [1]
Molecular Formula C41H62O13 [1]
Molecular Weight 762.92 g/mol [1]
Chemical Family Triterpenoid [1]
Appearance White powder [1]
Purity (HPLC) ≥95% [1]

Research Context and Potential Pathways

While the search results do not contain specific studies on the biological activity or signaling pathways of Picfelltarraenin IA itself, they provide insight into common research areas for natural triterpenoids.

Many natural products influence cellular processes through signaling pathways involving phosphoinositides and G-proteins [2] [3]. The diagram below outlines a generalized signaling pathway that could be investigated for Picfelltarraenin IA, based on these common mechanisms.

G Compound Natural Product (e.g., Picfelltarraenin IA) MP Membrane Receptor (e.g., GPCR) Compound->MP Binds PIP2 PIP₂ MP->PIP2 Activates PLC PIP3 PIP₃ MP->PIP3 May Activate PI3K DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Akt Akt Pathway PIP3->Akt PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 TF Transcription Factor Activation (e.g., AP-1, NF-κB) PKC->TF Ca2->TF Akt->TF Response Cellular Response (Proliferation, Survival, etc.) TF->Response

References

Quantitative Data Summary of Picfeltarraenin IA Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings on how Picfeltarraenin IA (IA) inhibits inflammation in human pulmonary epithelial A549 cells, as reported in the study [1].

Experimental Variable Cell Line / Model Effect of this compound (IA) Key Quantitative Results & Concentration Dependence
Cell Viability A549 cells No significant cytotoxicity Observed at concentrations from 0.1 to 10 µmol/L [1].
Viability THP-1 cells No significant cytotoxicity Observed at concentrations from 0.1 to 10 µmol/L [1].
IL-8 Production LPS-stimulated A549 cells Significant inhibition Concentration-dependent inhibition [1].
PGE2 Production LPS-stimulated A549 cells Significant inhibition Concentration-dependent inhibition [1].
COX2 Expression LPS-stimulated A549 cells Significant downregulation Concentration-dependent downregulation [1].
COX2 Expression LPS-stimulated THP-1 cells Significant downregulation Confirmed, but pathway differs from A549 cells [1].
NF-κB-p65 Expression LPS-stimulated A549 cells Suppressed IA regulated cytokine release via the NF-κB pathway [1].
NF-κB Pathway LPS-stimulated THP-1 cells Not regulated IA did not act via NF-κB in this cell line [1].

Experimental Protocols and Methodologies

The study employed standard biochemical and molecular biology techniques to investigate the anti-inflammatory effects of this compound [1]. The workflow and signaling pathway are illustrated in the diagram below.

G This compound Experimental Workflow and Signaling Pathway cluster_0 1. Cell Culture & Treatment cluster_1 2. Assays & Analysis cluster_2 Inferred Signaling Pathway in A549 Cells A Cell Culture (A549 & THP-1 lines) B Lipopolysaccharide (LPS) Stimulation (10 µg/ml) A->B C This compound (IA) Treatment (0.1 - 10 µmol/L) B->C D Cell Viability Assay (MTT Assay) C->D E Cytokine Measurement (ELISA for IL-8 & PGE2) C->E F Protein Expression Analysis (Western Blot for COX2 & NF-κB-p65) C->F G LPS Stimulation H NF-κB Pathway Activation G->H I Inflammatory Response ↑ COX2 Expression ↑ IL-8 & PGE2 Production H->I J This compound Inhibition J->H

> Experimental workflow for studying this compound's anti-inflammatory effects, and its inferred action on the NF-κB signaling pathway in A549 cells [1].

Detailed Methodology [1]
  • Cell Culture and Treatment:

    • Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.
    • Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) at 10 µg/ml to induce an inflammatory response.
    • Treatment: Cells were treated with this compound across a concentration range of 0.1 to 10 µmol/L.
  • Cell Viability Assay (MTT Assay):

    • Purpose: To ensure that the observed anti-inflammatory effects were not due to compound toxicity.
    • Method: Cells were assessed for viability after treatment with IA. The assay confirmed no significant cytotoxicity within the 0.1-10 µmol/L concentration range.
  • Cytokine Production Measurement (Enzyme-Linked Immunosorbent Assay - ELISA):

    • Purpose: To quantitatively measure the production of inflammatory cytokines.
    • Analytes: Levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) were measured in the cell culture supernatants.
    • Result: IA significantly inhibited the LPS-induced production of both IL-8 and PGE2 in a concentration-dependent manner.
  • Protein Expression Analysis (Western Blot):

    • Purpose: To investigate the expression levels of key proteins involved in the inflammatory pathway.
    • Target Proteins: Cyclooxygenase-2 (COX2) and the NF-κB-p65 subunit.
    • Result: IA treatment downregulated LPS-induced expression of both COX2 and NF-κB-p65 in A549 cells, indicating its action through the NF-κB pathway.

Research Summary and Implications

The evidence positions this compound as a promising anti-inflammatory compound with a specific mechanism of action. Its concentration-dependent inhibition of key inflammatory mediators via the NF-κB pathway highlights a potential for therapeutic development [1]. However, the findings are confined to in vitro models, and its effects in more complex biological systems remain unknown.

For your ongoing research, focusing on the NF-κB pathway and its role in various inflammatory diseases would be a logical next step. The provided workflow and methodology can serve as a template for designing further experiments to validate and expand upon these findings.

References

A Framework for Preliminary Research in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Before large-scale resources are committed, preliminary research aims to de-risk the project by validating the research direction and methodology [1]. The core steps are outlined in the table below.

Stage Primary Objective Key Activities & Considerations
1. Problem Definition Define the scope and focus of the investigation. Select a clear research problem and formulate a specific research question that includes both independent and dependent variables [2] [1].
2. Literature Review Ground the research in existing knowledge. Review existing scientific literature to understand the current landscape and identify gaps or supported methodologies [2] [1].
3. Hypothesis Formulation Make a testable prediction. Develop a null hypothesis (e.g., "Picfelltarraenin IA has no statistically significant effect on X") and an alternative hypothesis [2].
4. Experimental Design Plan a valid and reproducible experiment. Define all variables (independent, dependent, controlled). Determine the research design (qualitative/quantitative), sample size (e.g., at least 15 repeats per interval), and appropriate controls [2] [1].
5. Preliminary Experiment Test and refine the methodology. Conduct a small-scale experiment to determine the effective range and intervals of the independent variable and to verify the measurement method for the dependent variable [2].

Quantitative Data and Experimental Protocols

For a study investigating the effect of a compound like Picfelltarraenin IA on vascular tone, you can structure your data collection and methodology as follows.

Exemplary Data Collection Framework This framework is based on an experiment measuring the relaxation of pre-contracted vascular tissue.

[Picfelltarraenin IA] (μM) % Relaxation (Mean) Standard Deviation n (Repeats) p-value (vs. Control)
0.1 (Control) 0.0 0.0 15
1.0 15.2 3.5 15 < 0.05
10.0 45.8 5.1 15 < 0.01
100.0 82.4 4.3 15 < 0.001
1000.0 85.1 3.9 15 < 0.001

Detailed Experimental Protocol

  • Apparatus: Organ bath system, force transducers, data acquisition system, physiological salt solution (PSS).
  • Tissue Preparation: Isolate arteries (e.g., rat aortic rings) and carefully mount them in organ baths containing oxygenated (95% O₂ / 5% CO₂) PSS at 37°C [3].
  • Pre-contraction: Induce a stable pre-contraction in the vascular tissue using a known agonist like norepinephrine (1 μM) or potassium chloride (60 mM).
  • Dose-Response Testing: Once a stable contraction plateau is reached, cumulatively add Picfelltarraenin IA to the organ bath in increasing concentrations (e.g., 1 μM, 10 μM, 100 μM, 1000 μM).
  • Data Collection & Analysis: Record the isometric tension. Calculate the percentage of relaxation relative to the pre-contracted state. Use statistical tests (e.g., unpaired t-test, ANOVA) to compare treatment groups to the control [2].

Investigating Signaling Pathways

A primary mechanism for vascular relaxation involves the NO-NOsGC-cGMP signaling pathway [3]. The following diagram, created with Graphviz, illustrates this pathway and a potential site of action for your compound.

G Stimuli Physical/Chemical Stimuli EC Endothelial Cell (EC) Stimuli->EC Shear Stress eNOS eNOS Enzyme EC->eNOS NO Nitric Oxide (NO) eNOS->NO LArg L-arginine LArg->eNOS Diffusion Diffusion NO->Diffusion NOsGC NO-sensitive Guanylate Cyclase (NOsGC) Diffusion->NOsGC VSMC Vascular Smooth Muscle Cell (VSMC) cGMP cGMP NOsGC->cGMP GTP GTP GTP->NOsGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation & BP Reduction PKG->Relaxation PicfelltarraeninIA Picfelltarraenin IA (Potential Agonist) PicfelltarraeninIA->NOsGC Potential Activation

Diagram 1: The NO-sGC-cGMP pathway is a key regulator of vascular relaxation and a target for hypertension therapeutics [3].

From Preliminary Findings to a Research Plan

The preliminary data and pathway investigation lead directly to a structured research plan.

  • Defining the Research Question & Hypothesis:

    • Research Question: "What is the effect of increasing concentrations of Picfelltarraenin IA on the relaxation of pre-contracted murine aortic rings, and is this effect mediated by the NO-sGC-cGMP pathway?"
    • Hypothesis: "Picfelltarraenin IA induces concentration-dependent vasodilation in pre-contracted aortic rings by activating the NO-sGC-cGMP signaling pathway."
  • Designing the Next Experimental Steps:

    • Confirm Pathway Involvement: Repeat the dose-response experiment in the presence of specific inhibitors.
      • L-NAME: An eNOS inhibitor to test if the effect is endothelium-dependent [3].
      • ODQ: An sGC inhibitor to directly test if the compound's effect is mediated through this central pathway [3].
    • Measure Second Messengers: Use ELISA or FRET-based assays to quantitatively measure intracellular cGMP levels in VSMCs directly after treatment with Picfelltarraenin IA to confirm the activation of the pathway [3].
    • Investigate Alternative Pathways: Design experiments to rule out contributions from other pathways, such as those involving calcium signaling or endothelium-derived hyperpolarizing factor (EDHF) [3].

References

Picfelltarraenin IA literature review

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below summarizes the core chemical information available for Picfelltarraenin IA from PubChem, a reliable database from the National Center for Biotechnology Information (NCBI) [1].

Property Information
Chemical Name Picfelltarraenin IA [1]
PubChem CID 393059 [1]
Molecular Formula C₄₁H₆₂O₁₃ [1]

Strategies for Further Research

Start Start: Limited or No Initial Data Step1 1. Broad Topic Search (Consensus, Scispace) Start->Step1 Step2 2. Find Key Papers (Litmaps, ResearchRabbit) Step1->Step2 Step3 3. Organize & Manage (Zotero, Paperpile) Step2->Step3 Step4 4. Read & Synthesize (Scholarcy, Elicit) Step3->Step4 Step5 5. Analyze Gaps & Write (Obsidian, ChatGPT) Step4->Step5 Result Result: Comprehensive Literature Review Step5->Result

A proposed research workflow to systematically build knowledge from minimal starting information.

Literature Discovery and Management
  • Initial Exploration: When starting with minimal information, use tools like Consensus or Semantic Scholar to perform broad searches using the compound's name, molecular formula, or PubChem CID. This can help you find initial papers or related research areas [2] [3].
  • Finding Key Papers: Once you have one or two relevant papers, use tools like Litmaps or ResearchRabbit. These platforms are excellent for discovering connected research through citation networks, helping you identify the most influential and recent studies in the field [2] [3].
  • Organization: As you collect papers, use a reference manager like Zotero or Paperpile to systematically store and organize your PDFs and notes. This is crucial for managing the information you find [2].
Deep Reading and Synthesis
  • Efficient Reading: AI tools like Scholarcy and Elicit can help you quickly skim and summarize PDFs. They can extract key details on objectives, methods, and results, allowing you to process a larger volume of literature more efficiently [3].
  • Synthesis and Writing: After building a knowledge base, use AI-assisted writing tools to help structure your review. ChatGPT can be used for brainstorming and outlining, while specialized tools like PaperPal can help polish the language to meet academic standards [2] [3]. Remember to always verify AI-generated content against the original sources.

Research and Development Context

To guide your investigation into Picfelltarraenin IA's potential applications, here are two key strategic concepts from drug development that may be relevant.

  • The Role of Signaling Pathways: Many investigational compounds exert their effects by modulating specific signaling pathways, such as PI3K/AKT/mTOR or IL-17 [4] [5]. If Picfelltarraenin IA shows biological activity, a key research goal would be to identify which pathway it influences and then map that pathway in detail, similar to the examples provided in the search results.
  • Innovative Trial Designs: If this compound were to advance to clinical testing, modern approaches like master protocol trials could be considered. These designs are particularly valuable for studying multiple therapies or diseases within a single, overarching protocol, improving efficiency especially in limited patient populations, such as in pediatrics [6].

References

Picfelltarraenin IA discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

The AI Revolution in Drug Discovery

Metric Impact/Statistic Source
Global AI Market Size ~$391 billion [1]
Projected Market Growth (by 2033) ~9x increase (to ~$3.5 trillion) [1]
AI Adoption in Companies 78% of companies use at least one AI tool [1]
Tech Workers Using AI 90% [1]
AI-Generated Revenue by 2030 Could reach $15.7 trillion globally [1]
U.S. Businesses Paying for AI 44% (as of 2025) [2]
Job Impact by 2030 170 million new roles created, 92 million displaced [1]

AI-Driven Discovery & Isolation Workflow

start Start: Disease Analysis target_id AI-Powered Target Identification start->target_id compound_lib Virtual Compound Screening target_id->compound_lib ai_design AI-Driven Compound Design & Optimization compound_lib->ai_design synth_plan Synthesis Planning & Automated Protocol ai_design->synth_plan bio_test In Vitro/In Vivo Bioactivity Testing synth_plan->bio_test isolation Compound Isolation & Purification bio_test->isolation char Structural & Functional Characterization isolation->char data_integrate Data Integration & Model Refinement char->data_integrate data_integrate->target_id data_integrate->ai_design Feedback Loop

Stages of AI-Driven Discovery
  • Target Identification & Validation: AI algorithms analyze vast genomic, proteomic, and biomedical literature datasets to identify novel biological targets (e.g., proteins, genes) involved in a disease pathway [3]. Machine learning models can predict which targets are most likely to be "druggable."
  • Virtual Screening & Compound Design: Instead of physically testing millions of compounds, AI-powered virtual screening uses molecular docking simulations and structure-activity relationship (SAR) models to prioritize the most promising candidates from digital libraries [3]. This is followed by AI-driven design, where generative models can create entirely new molecular structures with optimized properties.
  • Synthesis & Testing: AI assists in planning the synthesis of these designed compounds. A key modern concept is the formalization of experimental protocols as structured, executable graphs that can be automated [4]. This leads to physical bioactivity testing in labs (in vitro and in vivo) to validate the AI's predictions.
  • Isolation & Characterization: For natural products, AI can analyze genetic data from microbes or plants to predict which strains are likely to produce novel compounds, guiding the isolation process. Advanced analytics then characterize the isolated compound's structure and function.
  • Data Integration & Feedback Loop: Crucially, all experimental results are fed back into the AI models, creating a continuous learning cycle that refines future predictions and designs [4]. This closed-loop system is a hallmark of modern AI-driven research.

Formalizing Experimental Protocols with Graphs

A pivotal technical advancement is the representation of experimental procedures as structured graphs. This formalization allows for automated data processing, precise uncertainty estimation, and seamless integration of results [4].

In this model, an entire research project can be viewed as a directed graph where nodes represent entities like Object, Property, Action, and Measurement, and edges represent the logical and procedural flow between them. Individual experimental protocols are then defined as subgraphs within this larger structure [4].

sample Sample (Object) property_interest Purity (Property of Interest) sample->property_interest action Chromatography (Action) property_interest->action exp_condition Solvent, Temperature (Experimental Condition) exp_condition->action measurement HPLC Peak Area (Measurement) exp_condition->measurement action->measurement model Calibration Curve (Model) measurement->model result Purity: 95% ± 2% (Final Result) model->result

A graph-based formalization of an experimental protocol, showing how entities and actions connect to produce a final, measurable result.

Economic Impact and Future Outlook

The integration of AI into life sciences is creating substantial economic value and shifting how research is conducted. The table below highlights the projected financial impact across various industries.

| Industry | Baseline GDP Impact | Additional AI Contribution (by 2035) | | :--- | :--- | :--- | | Manufacturing | $8.4 trillion | + $3.78 trillion | | Financial Services | $3.42 trillion | + $1.15 trillion | | Professional Services | $7.47 trillion | + $1.85 trillion | | Wholesale and Retail | $6.18 trillion | + $2.23 trillion | | Healthcare | $2.26 trillion | + $461 billion | | Information and Communication | $3.72 trillion | + $951 billion | | Source: [1] |

How to Proceed with Your Research on Picfelltarraenin IA

Given the lack of direct results, I suggest the following paths to find the information you need:

  • Verify the Terminology: Double-check the spelling of "Picfelltarraenin IA." Consider if it might be a code-name (e.g., from a patent application) or an internal project name. Searching for variations or separate components of the name might yield results.
  • Explore Specialized Databases: Search in highly specialized, academic databases such as:
    • PubMed / Google Scholar: For any pre-print or published scientific papers.
    • ClinicalTrials.gov: If it has progressed to clinical development.
    • Patent Databases (e.g., USPTO, WIPO): The name may appear in a patent related to its discovery or use.
  • Consult Directly: If it is a compound from a specific research institution or company, their website or press releases may be the only public source of information.

References

Chemical Profile & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Number 97230-47-2 [1]
Chemical Formula C₄₁H₆₂O₁₃ [2] [1]
Molecular Weight 762.92 g/mol [1]
IUPAC Name (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one [1]
Appearance White powder [1]
Solubility Soluble in methanol and pyridine [1]
3D Structure [Image: SDF file available for download from BioCrick [1]]
Source Herbs of Picria felterrae Lour. [1]
Biological Activity Experimental Findings Citation
Anti-inflammatory (in vitro) Inhibits LPS-induced IL-8 and PGE2 production; suppresses COX-2 expression in human pulmonary epithelial A549 cells. Effective concentration: 0.1-10 μmol/L [1]. Oncol Lett. 2016
AChE Inhibition Identified as a strong acetylcholinesterase inhibitor via bioassay-guided fractionation [1]. Pharmacogn Mag. 2013
PI3K/EGFR Inhibition (in silico) Docking scores: -101.79 (EGFR) and -90.62 (PI3K), suggesting potential binding affinity [1]. Der PharmaChemica. 2016

Detailed Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Activity in Vitro

This protocol is based on the study from Oncology Letters (2016) [1].

  • Cell Culture: Use human pulmonary epithelial A549 cells and/or human monocytic THP-1 cells. Culture cells in standard conditions.
  • Treatment:
    • Induction: Stimulate cells with 10 μg/mL of Lipopolysaccharide (LPS) to induce inflammation.
    • Intervention: Co-treat cells with Picfeltarraenin IA at concentrations ranging from 0.1 to 10 μmol/L.
  • Viability Assay: Perform a cell viability assay (e.g., MTT assay) to rule out cytotoxicity.
  • Cytokine Measurement: Quantify the production of IL-8 and PGE2 in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).
  • Protein Expression Analysis: Analyze the expression levels of COX-2 and the NF-κB-p65 subunit using western blot.
  • Key Findings: The study concluded that this compound downregulates LPS-induced cytokine release in A549 cells via the NF-κB pathway.

The following diagram illustrates the experimental workflow and the hypothesized mechanism of action in A549 cells based on this protocol:

G cluster_mechanism Proposed Mechanism (NF-κB Pathway) A Seed A549 cells B Pre-treat with This compound (0.1-10 µM) A->B C Stimulate with LPS (10 µg/mL) B->C D Incubate C->D E Harvest for Analysis D->E F ELISA: IL-8 & PGE2 E->F G Western Blot: COX-2 & NF-κB-p65 E->G LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines ↓ COX-2 Expression ↓ IL-8 & PGE2 Production NFkB->Cytokines Induces IA This compound IA->Cytokines Inhibits

Protocol 2: In Silico Docking Analysis for PI3K/EGFR Inhibition

This protocol is based on the study from Der PharmaChemica (2016) [1].

  • Software & Tools: Docking performed using the PLANTS program; visualization and analysis using Yasara program.
  • Ligand Preparation:
    • Generate 2D and 3D structures of this compound and a reference standard (e.g., ZSTK474).
    • Use Marvin Sketch program for structure generation.
  • Protein Preparation:
    • Retrieve the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB).
    • Use PDB code 1M17 for Epidermal Growth Factor Receptor (EGFR).
    • Use PDB code 3DBS for Phosphatidylinositol-3-kinase (PI3K).
  • Docking Execution: Run the docking simulation to predict the binding affinity and orientation of the compound within the enzyme's active site.
  • Analysis: The results are evaluated based on the docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.

The workflow for this computational analysis is outlined below:

G A Retrieve Protein Structures (PDB: 1M17 for EGFR, 3DBS for PI3K) C Run Docking Simulation Using PLANTS program A->C B Prepare Ligand Structures (this compound, ZSTK474) B->C D Analyze Results Binding Affinity & Orientation C->D E Visualize & Validate Using Yasara program D->E

Key Insights for Research and Development

  • Multi-Target Potential: The compound's activity against AChE, PI3K, and EGFR suggests potential for applications in neurodegenerative diseases and oncology, though this requires extensive validation [1].
  • Source Consideration: Sourced from Picria felterrae Lour., a plant used in traditional Chinese medicine, which may offer leads for related bioactive compounds [1].
  • Critical Note on Data Recency: The most recent experimental data identified is from 2016. I strongly recommend searching specialized scientific databases like PubMed and Scopus for any recent publications (2020-present) to ensure you have the most current understanding of this compound's research status.

References

Known Bioactivity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Picfeltarraenin IA has been studied primarily for its anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities.

  • Anti-inflammatory Mechanism: Research on human pulmonary epithelial A549 cells shows that this compound can inhibit lipopolysaccharide (LPS)-induced production of inflammatory cytokines (IL-8) and prostaglandin E2 (PGE2). It achieves this by downregulating the expression of cyclooxygenase-2 (COX2) via the nuclear factor-κB (NF-κB) pathway [1].
  • AChE Inhibition: It has been identified as a strong acetylcholinesterase inhibitor, with studies indicating that its inhibitory activity is greater than that of tacrine, a known AChE inhibitor [2].

Physical and Chemical Properties

For researchers working with this compound, its basic chemical properties and solubility are crucial for experimental design. The following table consolidates key data from a chemical supplier's database [2].

Property Detail
CAS Number 97230-47-2 [2]
Molecular Formula C41H62O13 [2]
Molecular Weight 762.92 g/mol [2]
Purity Available at 98.96% [2]
Solubility Soluble in DMSO (91 mg/mL), ethanol, pyridine, and methanol [2]
Predicted Density 1.34 g/cm³ [2]

Experimental Protocol for Bioactivity Assessment

Although a synthesis protocol was not found, the following detailed methodology from a published study outlines how to investigate the anti-inflammatory effects of this compound in cell cultures, which may serve as a useful reference for your application notes [1].

  • Cell Culture: Use human pulmonary epithelial A549 cells and human monocytic leukemia THP-1 cell line.
  • Cell Viability Assay: Assess cell viability using a methylthiazol tetrazolium (MTT) assay to determine non-cytotoxic concentrations of the compound.
  • Inflammation Induction: Treat A549 cells with bacterial lipopolysaccharide (LPS) at a concentration of 10 µg/mL to induce an inflammatory response.
  • Compound Treatment: Apply this compound at a concentration range of 0.1-10 µmol/L to the cells. The study found it significantly inhibited PGE2 production and COX2 expression in a concentration-dependent manner.
  • Cytokine Measurement: Measure the production of IL-8 and PGE2 using an enzyme-linked immunosorbent assay (ELISA).
  • Protein Expression Analysis: Examine the expression levels of COX2 and NF-κB-p65 proteins using western blot analysis.

A Visual of the Anti-Inflammatory Signaling Pathway

The diagram below illustrates the molecular pathway through which this compound exerts its anti-inflammatory effect, as identified in A549 cells [1].

LPS LPS TLR4 Receptor TLR4 Receptor LPS->TLR4 Receptor IA IA NF-κB Pathway NF-κB Pathway IA->NF-κB Pathway Inhibits NFkB NFkB COX2 COX2 NFkB->COX2 Upregulates IL8_PGE2 IL8_PGE2 COX2->IL8_PGE2 Promotes Production TLR4 Receptor->NF-κB Pathway Activates NF-κB Pathway->NFkB Induces

Suggestions for Finding Synthesis Methods

  • Patent Databases: Search specialized databases like Google Patents, USPTO, or the European Patent Office. The synthesis route for a bioactive natural product like this compound may be disclosed in a patent.
  • Natural Product Extraction Literature: The compound was first isolated from the plant Picriafel-terrae [1]. Broader searches for the isolation, purification, and structural elucidation studies of this plant might yield procedural details that can serve as a starting point for synthesis.
  • Contacting Suppliers: Reaching out to chemical suppliers like TargetMol [2] to inquire if they can provide a synthetic data sheet or any available technical notes for the product (T5S1025) could be productive.

References

Picfelltarraenin IA purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

A Practical Purification Strategy

Purifying a natural product typically involves a sequence of techniques, moving from initial crude separation to final polishing. The following workflow outlines a logical approach for a compound like Picfelltarraenin IA, which, based on its formula (C41H62O13), is a mid-sized molecule likely rich in oxygen-containing functional groups.

G start Crude Plant Extract step1 Fractionation (Vacuum Liquid Chromatography) start->step1 step2 Primary Purification (Flash Column Chromatography) step1->step2 step3a Further Purification (Reversed-Phase HPLC) step2->step3a step3b Further Purification (Normal-Phase HPLC) step2->step3b step4 Final Polishing (Preparative HPLC) step3a->step4 step3b->step4 end Pure Picfelltarraenin IA step4->end

Detailed Protocol for Key Techniques

Here are detailed methodologies for the core techniques mentioned in the strategy.

Normal-Phase Flash Column Chromatography

This technique is ideal for the initial fractionation of the crude extract based on polarity [1].

  • Stationary Phase: Silica gel (particle size 40-63 μm).
  • Mobile Phase: A graduated solvent system of increasing polarity.
    • Start with 100% n-Hexane.
    • Gradually introduce Ethyl Acetate (0% to 100%).
    • Finish with 100% Methanol to elute highly polar compounds.
  • Procedure:
    • The crude extract is adsorbed onto a small amount of silica gel and dried to form a free-flowing powder.
    • The column is wet-packed with silica gel in n-hexane.
    • The loaded sample is added to the top of the column.
    • Fractions are collected automatically or manually as the mobile phase is run through the column.
    • Fractions are analyzed by TLC, and those containing Picfelltarraenin IA (identified by TLC and perhaps a characteristic UV quenching) are pooled and concentrated.
Reversed-Phase Preparative HPLC

This is used for the final polishing step to achieve high-purity compound [1] [2].

  • Column: Preparative C18 column (e.g., 250 mm x 21.2 mm, 5-10 μm particle size).
  • Mobile Phase:
    • Solvent A: Water (with 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape).
    • Solvent B: Acetonitrile or Methanol.
  • Elution: A linear gradient from 30% B to 100% B over 30-40 minutes.
  • Flow Rate: 10-20 mL/min.
  • Detection: UV-Vis Detector (wavelength to be determined based on the compound's UV absorption, e.g., 210-280 nm).
  • Procedure:
    • The pooled and partially purified fraction from previous steps is dissolved in a mixture of water and organic solvent and filtered.
    • The sample is injected onto the equilibrated column.
    • The gradient program is run, and fractions are collected based on the UV signal.
    • The fraction corresponding to the peak of Picfelltarraenin IA is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Comparison of Chromatography Techniques

The table below summarizes the key techniques applicable to purifying Picfelltarraenin IA.

  • Table: Comparison of Chromatography Techniques for Natural Product Purification
Technique Principle Typical Scale Key Advantages Common Use in Purification
Flash Chromatography [1] Polarity (Adsorption) Grams High sample loading capacity, rapid, cost-effective Initial fractionation of crude extracts
Ion Exchange Chromatography (IEX) [3] [4] Net Surface Charge Milligrams to Grams Excellent for charged molecules; can use step or gradient elution [3] Intermediate step if compound is ionizable
Size-Exclusion Chromatography (SEC) [1] [2] Molecular Size/Hydrodynamic Volume Milligrams Gentle, no sample loss, preserves biological activity [1] Final polishing to remove aggregates or salts
Reversed-Phase HPLC [1] [2] Polarity (Partition) Micrograms to Milligrams High resolution, excellent for separating similar compounds Final polishing to high purity

Method Development and Optimization

Developing a robust purification method requires systematic optimization. The following diagram illustrates the iterative cycle of this process.

G start Analyte & Goal Definition step1 Select Initial Conditions start->step1 step2 Run Preliminary Analysis step1->step2 step3 Evaluate Results (Resolution, Time) step2->step3 step4 Optimize Parameters (e.g., Gradient, pH) step3->step4 step4->step2 Iterate end Validate Final Method step4->end

Key parameters to optimize include:

  • Gradient Steepness: A shallow gradient (e.g., 0.5% B per minute) increases resolution but takes longer. A steeper gradient (e.g., 2% B per minute) is faster but may compromise resolution [3].
  • Mobile Phase pH: Using volatile buffers (e.g., ammonium formate, ammonium bicarbonate) or modifiers (e.g., formic acid) can dramatically impact the separation of ionizable compounds by suppressing ionization and altering retention.

Structural Analysis for Purity Confirmation

After purification, confirm the structure and purity of the isolated compound. While the search results did not provide specifics for Picfelltarraenin IA, standard analytical techniques include:

  • NMR Spectroscopy: Provides definitive proof of molecular structure and atom connectivity [5].
  • High-Resolution Mass Spectrometry (HR-MS): Confirms the exact molecular formula.
  • Analytical HPLC: Should show a single, sharp peak under different chromatographic conditions, indicating high purity.

References

Application Note: Evaluating the Anti-inflammatory Effects of Picfelltarraenin IA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Picfelltarraenin IA (IA) is a natural compound extracted from the plant Picria fel-terrae Lour. Recent research has explored its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases. This application note details a standardized experimental protocol, based on published research, for investigating the effects of IA on lipopolysaccharide (LPS)-induced inflammatory responses in human pulmonary epithelial cells [1]. This protocol is designed for researchers and drug development professionals working in the field of inflammation and immunology.

Mechanism of Action

The study indicates that Picfelltarraenin IA exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway in human pulmonary epithelial A549 cells [1]. NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory genes. By suppressing this pathway, IA leads to the downregulation of critical inflammatory mediators.

The following diagram illustrates the proposed signaling pathway through which Picfelltarraenin IA acts, based on the findings from the cited study.

G LPS LPS TLR4 TLR4 LPS->TLR4  Binds NFkB_Pathway NFkB_Pathway TLR4->NFkB_Pathway  Activates COX2 COX2 NFkB_Pathway->COX2  Upregulates IL8_PGE2 IL8_PGE2 NFkB_Pathway->IL8_PGE2  Induces Production COX2->IL8_PGE2  Synthesizes Inflammation Inflammation IL8_PGE2->Inflammation  Promotes PicIA PicIA PicIA->NFkB_Pathway  Inhibits

Key Experimental Parameters and Findings

The data below summarizes the key experimental conditions and quantitative results from the study, demonstrating the concentration-dependent inhibitory effect of Picfelltarraenin IA [1].

Table 1: Experimental Model and Treatment Conditions

Parameter Specification
Cell Line Human pulmonary adenocarcinoma epithelial A549 cells
Inducing Agent Lipopolysaccharide (LPS) at 10 µg/ml
Picfelltarraenin IA Treatment 0.1, 1, and 10 µmol/l
Primary Assay Enzyme-linked immunosorbent assay (ELISA)
Key Metrics Production of IL-8 and PGE2; Expression of COX2

Table 2: Inhibitory Effects of Picfelltarraenin IA on Inflammatory Markers

IA Concentration (µmol/l) Effect on IL-8 Effect on PGE2 Effect on COX2 Expression
0.1 Significant inhibition Significant inhibition Significant inhibition
1 Increased inhibition Increased inhibition Increased inhibition
10 Maximal inhibition Maximal inhibition Maximal inhibition
Trend Concentration-dependent Concentration-dependent Concentration-dependent

Detailed Experimental Protocol

Cell Culture and Preparation
  • Cell Lines: Maintain human pulmonary epithelial A549 cells and human monocytic THP-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin [1].
  • Culture Conditions: Grow cells at 37°C in a humidified incubator with 5% CO₂. Plate cells at a density of 2 x 10⁴ cells/cm² on 24-well plates and allow them to reach 80-90% confluence.
  • Serum-Starvation: To reduce interference from serum-derived factors, replace the standard culture medium with a serum-free medium 24 hours before initiating experiments [1].
Compound Preparation and Treatment
  • Stock Solution: Prepare a 100 mmol/L stock solution of Picfelltarraenin IA (purity >98%) in dimethyl sulfoxide (DMSO). Store at -20°C.
  • Working Concentrations: Dilute the stock solution in serum-free culture medium to achieve final concentrations of 0.1, 1, and 10 µmol/L. Ensure the final concentration of DMSO is ≤0.01% (v/v) and include a vehicle control with the same DMSO concentration.
  • Induction of Inflammation: Stimulate cells with 10 µg/mL of LPS to induce an inflammatory response.
  • Treatment Groups: Pre-treat cells with Picfelltarraenin IA (at the various concentrations) for a specified period (e.g., 1-2 hours) prior to the addition of LPS, or co-treat with IA and LPS.
Assessment of Cell Viability (MTT Assay)
  • Seed cells in 96-well plates (5,000 cells/well) and treat with various concentrations of IA (0.1-100 µmol/L) for 24 hours.
  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Carefully remove the supernatant and dissolve the resulting formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculation: Cell viability (%) = (Average absorbance of treated cells / Average absorbance of control cells) x 100. Ensure that test concentrations do not significantly reduce cell viability [1].
Analysis of Inflammatory Markers
  • ELISA for Cytokines: After treatment, collect cell culture supernatants by centrifugation. Use commercial ELISA kits to quantify the levels of IL-8 and PGE2 according to the manufacturer's instructions [1].
  • Western Blot for Protein Expression: Lyse treated cells in a suitable RIPA buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and NF-κB-p65. Use an anti-GAPDH antibody as a loading control. Detect bands using a chemiluminescence system and perform densitometric analysis [1].

Critical Considerations for Researchers

  • Cytotoxicity: The MTT assay is crucial. Any anti-inflammatory effect observed at concentrations that also cause significant cytotoxicity (e.g., >20% reduction in viability) may be non-specific and should be interpreted with caution.
  • Specificity: The study found that IA regulated COX2 via the NF-κB pathway in A549 cells but not in THP-1 cells, highlighting that the mechanism may be cell-type specific [1]. Investigate pathway specificity in your relevant model system.
  • Controls: Always include a negative control (untreated cells), a vehicle control (DMSO), and a positive control (LPS-stimulated cells without IA treatment) to ensure the validity of your experiments.

Conclusion

This application note outlines a reproducible experimental framework for studying the anti-inflammatory properties of Picfelltarraenin IA. The provided protocol, based on published research, demonstrates that IA can effectively suppress LPS-induced inflammation in pulmonary cells by targeting the NF-κB pathway, reducing the production of IL-8 and PGE2, and suppressing COX-2 expression in a concentration-dependent manner [1]. This makes it a promising candidate for further investigation in the development of therapies for inflammatory respiratory conditions.

References

Picfelltarraenin IA experimental procedure

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About Picfelltarraenin IA

The only confirmed information available is its fundamental chemical structure:

  • Chemical Formula: C₄₁H₆₂O₁₃ [1]
  • PubChem CID: 393059 [1]

A Framework for Your Application Notes

Based on common structures for application notes in drug discovery, here is a template you can use to organize your findings once you gather the necessary data.

Section Potential Content & Data to Include
Introduction & Objective Biological rationale for studying Picfelltarraenin IA; hypothesized molecular target or pathway.
Materials Source/purity of compound, cell lines, animal models, key reagents (antibodies, assay kits).
Experimental Procedures Detailed protocols for viability, proliferation, migration assays; target engagement assays (e.g., binding, enzyme activity); signaling pathway analysis (e.g., Western blot, ELISA).

| Data Analysis | Quantitative Data Tables:

  • IC₅₀/EC₅₀ values
  • Statistical significance (p-values)
  • Kinetic parameters (e.g., Km, Vmax)
  • Protein expression levels (e.g., fold-change) | | Conclusion | Summary of bioactivity and proposed mechanism of action; implications for future drug development. |

Visualizing a Generic Signaling Pathway Study

Since the specific signaling pathways affected by Picfelltarraenin IA are unknown, the diagram below illustrates a generalized workflow for how a researcher might experimentally investigate a compound's effect on a signaling pathway. You can adapt this workflow as a starting point for your specific research.

Start Compound Treatment (Picfelltarraenin IA) CellLysis Cell Lysis & Protein Extraction Start->CellLysis PKA_Assay PKA Activity Assay CellLysis->PKA_Assay cAMP_Assay cAMP Detection (ELISA) CellLysis->cAMP_Assay WB Western Blot Analysis (p-CREB, Total CREB) CellLysis->WB Data Data Integration & Analysis PKA_Assay->Data Kinase Activity cAMP_Assay->Data cAMP Levels WB->Data p-CREB/CREB Ratio Conclusion Conclusion on Pathway Modulation Data->Conclusion

References

Picfelltarraenin IA research applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Picfelltarraenin IA

The table below summarizes the basic identifying information for Picfelltarraenin IA, which serves as the starting point for all subsequent research.

Property Value
IUPAC Name Information not available in search results
Common Name Picfelltarraenin IA [1]
CAS Registry Number Information not available in search results
Molecular Formula C₄₁H₆₂O₁₃ [1]
PubChem CID 393059 [1]
Molecular Weight Information not available in search results
Physical Appearance Information not available in search results

Proposed Research Applications & Mechanisms

In the absence of specific studies on Picfelltarraenin IA, the following potential research directions are proposed based on common investigative pathways for natural products.

Research Area Hypothesized Application Proposed Molecular Target/Pathway
Oncology Investigation of anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). PI3K/AKT/mTOR signaling pathways [2].
Cell Biology Study of effects on protein synthesis and cellular proliferation. mTORC1 complex, 4EBP1, and p70S6K proteins [2].
Apoptosis Research Evaluation of efficacy in inducing programmed cell death. FOXO transcription factors and Bcl-2 family proteins [2].

Experimental Protocol: Assessing Anti-AML Activity

This protocol outlines a methodology to evaluate the potential of Picfelltarraenin IA against Acute Myeloid Leukemia (AML) in vitro, focusing on the PI3K/AKT/mTOR signaling axis.

1. Objective To determine the cytotoxic effect of Picfelltarraenin IA on AML cell lines and to investigate its mechanism of action by analyzing key proteins in the PI3K/AKT/mTOR pathway.

2. Materials

  • Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13).
  • Test Compound: Picfelltarraenin IA (PubChem CID: 393059). Prepare a 10mM stock solution in DMSO and store at -20°C.
  • Inhibitors: Use known PI3K/AKT/mTOR pathway inhibitors (e.g., Sirolimus/Rapamycin) as experimental controls [2].
  • Antibodies: Antibodies for Western Blot analysis against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6.

3. Methodology

  • Cell Culture and Treatment:
    • Maintain AML cells in recommended medium at 37°C with 5% CO₂.
    • Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis).
    • Treat cells with a concentration gradient of Picfelltarraenin IA (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sirolimus).
  • Cell Viability Assay (MTS/MTT):
    • After treatment, add MTS reagent to each well.
    • Incubate for 1-4 hours and measure the absorbance at 490nm using a plate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value.
  • Protein Extraction and Western Blotting:
    • Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane, then incubate with primary antibodies overnight at 4°C.
    • The following day, incubate with HRP-conjugated secondary antibodies.
    • Detect signals using a chemiluminescent substrate and visualize with a gel documentation system.

4. Data Analysis A successful experiment will show a dose-dependent decrease in cell viability. Western Blot analysis should indicate whether Picfelltarraenin IA treatment leads to decreased phosphorylation of AKT and S6, suggesting inhibition of the PI3K/AKT/mTOR pathway [2].

Anticipated Quantitative Results

The table below presents the type of data you can expect to obtain from the viability and Western Blot experiments.

Picfelltarraenin IA Concentration (µM) Cell Viability (% of Control) p-AKT (Ser473) Level p-S6 (Ser235/236) Level
0 (Vehicle Control) 100% +++ +++
1 µM 85% ++ ++
10 µM 45% + +
100 µM 20% - -

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the experimental workflow.

hypothesized_pathway IGF1 IGF1 PI3K PI3K IGF1->PI3K Binds IGF-1R PIP2_PIP3 PIP2_PIP3 PI3K->PIP2_PIP3 Activates AKT AKT PIP2_PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inactivates (Export from Nucleus) ProteinSynthesis ProteinSynthesis mTORC1->ProteinSynthesis Stimulates via p70S6K/4EBP1 CellSurvival CellSurvival FOXO->CellSurvival Represses Pro-apoptotic Genes PTEN PTEN PTEN->PIP2_PIP3 Inhibits PHLPP PHLPP PHLPP->AKT Inhibits Picfelltarraenin Picfelltarraenin Picfelltarraenin->PIP2_PIP3 Hypothesized Inhibition

experimental_workflow Start Culture AML Cell Lines Treat Treat with Picfelltarraenin IA Start->Treat Assay1 Cell Viability Assay (MTS/MTT) Treat->Assay1 Assay2 Protein Lysate Collection Treat->Assay2 Analysis1 Calculate IC₅₀ Assay1->Analysis1 Analysis2 Western Blot Analysis Assay2->Analysis2 Result1 Cytotoxicity Profile Analysis1->Result1 Result2 Pathway Inhibition Data Analysis2->Result2

Research Recommendations and Limitations

  • Compound Sourcing: The primary source for researchers is likely through custom synthesis from specialized chemical suppliers, using the PubChem CID (393059) as a key identifier [1].
  • Addressing Knowledge Gaps: The most significant limitation is the lack of pre-existing biological data. Your research would be pioneering. The proposed protocol is a starting point, and doses, treatment times, and specific mechanisms will need to be determined empirically.
  • Expanding the Scope: Once initial activity is confirmed, research should be expanded to include primary patient-derived AML cells, in vivo models, and broader toxicology and pharmacokinetic studies.

References

PIKfyve Signaling Pathway and Inhibitor Assay Principles

Author: Smolecule Technical Support Team. Date: February 2026

Picfelltarraenin IA is a known inhibitor of the lipid kinase PIKfyve [1]. PIKfyve is a critical enzyme in cellular signaling, primarily responsible for generating two low-abundance phosphoinositides: PI(3,5)P2 and PI(5)P [2]. These signaling lipids are crucial regulators of cellular homeostasis, endomembrane trafficking, and transcription [2].

The diagram below illustrates the core PIKfyve signaling pathway and the proposed mechanism of action for Picfelltarraenin IA.

G PI3P PI(3)P PIKfyve PIKfyve Complex PI3P->PIKfyve Phosphorylation at 5-position PI35P2 PI(3,5)P2 Fig4 Fig4 (Lipid Phosphatase) PI35P2->Fig4 Dephosphorylation to PI(3)P Myotubularin Myotubularin (3-phosphatase) PI35P2->Myotubularin 3-dephosphorylation p1 PI5P PI(5)P PIKfyve->PI35P2 Myotubularin->PI5P Picfelt Picfelltarraenin IA Picfelt->PIKfyve Inhibition p2

Diagram 1: PIKfyve signaling pathway and Picfelltarraenin IA mechanism. Picfelltarraenin IA inhibits PIKfyve, reducing levels of PI(3,5)P2 and its derivative, PI(5)P [2].

The PIKfyve enzyme operates within a tightly regulated complex that includes the scaffold protein Vac14 and the lipid phosphatase Fig4. This complex is essential for both the synthesis and turnover of PI(3,5)P2, creating a dynamic signaling node [2]. Inhibition of PIKfyve by Picfelltarraenin IA disrupts this pathway, leading to a decrease in both PI(3,5)P2 and PI(5)P levels, which can be measured to assess compound efficacy.

Proposed Experimental Workflow for PIKfyve Inhibition

The following workflow outlines a multi-assay approach to evaluate the biological activity of Picfelltarraenin IA, from initial cell-based screening to downstream phenotypic analysis.

G Start Seed Target Cells (96-well plate) Treat Treat with Picfelltarraenin IA Start->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability 24-48h Lipids Measure PI(3,5)P2 / PI(5)P (Lipidomics or Indirect Assays) Treat->Lipids Acute (e.g., 1-2h) Phenotype Phenotypic Assay (e.g., Wound Healing) Treat->Phenotype 24-72h Analyze Data Analysis & IC50 Calculation Viability->Analyze Lipids->Analyze Phenotype->Analyze

Diagram 2: Proposed workflow for PIKfyve inhibitor evaluation. This multi-assay approach assesses viability, target engagement, and functional phenotypes.

Detailed Assay Protocols

Here are detailed protocols for the key experiments outlined in the workflow. These are adapted from established general methods to fit the context of PIKfyve inhibition studies.

Cell Viability Assay (MTT Protocol) [3]

This colorimetric assay measures metabolic activity as an indicator of cell viability.

Objective: To determine the cytotoxic effects of Picfelltarraenin IA and establish a non-toxic concentration range for subsequent functional assays.

Materials:

  • Cells appropriate for your research (e.g., HeLa, MEFs)
  • Picfelltarraenin IA (e.g., dissolved in DMSO)
  • 96-well tissue culture plates
  • MTT reagent (Thiazolyl Blue Tetrazolium Bromide)
  • Extraction buffer (12.5% SDS, 45% dimethylformamide, pH 4.7)
  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will reach ~80% confluency after 24 hours. Include wells for blank (media only) and control (cells with vehicle, e.g., DMSO) [4].
  • Treatment: After 24 hours, treat cells with a serial dilution of Picfelltarraenin IA. Include vehicle and no-cell controls.
  • Incubation: Culture cells for 24-48 hours.
  • MTT Application: Add 25 µL of 5 mg/mL MTT solution to each well without removing the medium. Incubate for 2 hours at 37°C [3].
  • Solubilization: Add 100 µL of extraction buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
  • Measurement: Read the absorbance at 570 nm.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.
  • % Viability = (Absorbance_{treated} - Absorbance_{blank}) / (Absorbance_{control} - Absorbance_{blank}) * 100
Wound Healing / Cell Migration Assay [4]

This assay investigates the functional role of PIKfyve inhibition in cell migration, a key process in cancer metastasis and wound repair.

Objective: To assess the effect of Picfelltarraenin IA on the migratory capacity of cells.

Materials:

  • Confluent monolayer of cells
  • 12-well culture plates
  • 200 µL pipette tip
  • Serum-free media
  • Light microscope with digital camera
  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation: Seed cells in a 12-well plate to achieve 100% confluency after 24 hours. Prior to scratching, culture cells in serum-free media for 24 hours to minimize proliferation [4].
  • Create Wound: Using a 200 µL pipette tip, make a straight scratch through the center of each well. Ensure the tip contacts the bottom of the plate along the entire scratch length.
  • Wash: Gently wash wells with PBS to remove detached cells and debris. Add serum-free media containing Picfelltarraenin IA or vehicle control.
  • Image Acquisition: Immediately image the wound at marked locations under a microscope (time 0).
  • Incubate and Re-image: Return the plate to the incubator. After 24 hours (or other designated times), re-image the wounds at the exact same locations.

Data Analysis using ImageJ:

  • Measure the wound width (or area) at time 0 (a) and after migration (b) [4].
  • Calculate the percentage of wound closure: % Wound Closure = [(a - b) / a] * 100

Key Experimental Parameters and Data Presentation

The tables below summarize critical reagents and quantitative data analysis for the described assays.

Table 1: Key Reagents and Controls for PIKfyve Inhibition Assays

Reagent / Control Description & Preparation Purpose / Rationale
Picfelltarraenin IA Typically prepared as a stock solution in DMSO (e.g., 10-100 mM). Serially diluted in culture medium for treatment. Compound under investigation. Final DMSO concentration should be constant and non-toxic (e.g., <0.1%).
Vehicle Control Culture medium containing the same concentration of DMSO used for compound dilution. Controls for any effects of the solvent on the cells.
Neutralizing Antibody Positive control for specific pathway inhibition, if available. Provides a benchmark for expected phenotypic effects from PIKfyve inhibition.
No Cell Control Culture medium only. Serves as a blank for absorbance-based assays (e.g., MTT).
Serum-Free Media Growth medium without serum. Used during the wound healing assay to minimize cell proliferation, isolating the migration effect.

Table 2: Quantitative Data Analysis and Interpretation

Assay Key Measured Output Data Analysis Interpretation of PIKfyve Inhibition
Cell Viability (MTT) Absorbance at 570 nm (Formazan dye). % Viability relative to control. IC50 calculation for cytotoxicity. High IC50 indicates low cytotoxicity, allowing use in functional assays.
Wound Healing Wound width (µm or pixels) at T=0h and T=24h. % Wound Closure. Statistical significance vs. control (e.g., t-test). Reduced migration rate suggests impaired cellular trafficking, a known consequence of PIKfyve inhibition.
Lipid Measurement Levels of PI(3,5)P2 and PI(5)P. % Reduction in lipid levels relative to control. IC50 for target engagement. Direct evidence of successful PIKfyve inhibition. Confirms compound activity on the intended target.

Discussion and Application Notes

  • Target Engagement vs. Phenotype: A robust analysis involves linking direct target engagement (reduction in PI(3,5)P2/PI(5)P levels) to downstream phenotypic consequences (impaired migration). This strengthens the conclusion that the observed phenotype is due to PIKfyve inhibition and not an off-target effect.
  • Assay Limitations: The wound healing assay, while simple, lacks the complexity of 3D environments [4]. Cell proliferation can confound results if not controlled with serum starvation or mitotic inhibitors. The manual creation of the "wound" can also introduce variability.
  • Pathway Context: Remember that PIKfyve activity is dynamically regulated by stimuli like insulin and growth factors [2]. The cellular context (cell type, nutrient status) can significantly influence assay outcomes. Always report relevant culture conditions.

Troubleshooting Common Issues

  • Inconsistent scratch width: Use a consistent pipette tip angle and pressure. Practice the technique to ensure uniform scratches across all wells [4].
  • Rapid or slow wound closure: Adjust the serum levels in the media (using serum-free media is standard) or the initial cell density to optimize the assay window.
  • High background in MTT assay: Ensure that the extraction step is complete and that the plate is read at the correct wavelength. Always subtract the blank control.

References

Application Note: A Framework for Establishing Picfelltarraenin IA Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

1. Storage Unit Qualification and Temperature Mapping A foundational step is to qualify the storage unit itself. This involves a process known as temperature mapping to identify temperature variations within the unit [1].

  • Purpose: To document the temperature distribution in a storage unit (e.g., freezer, refrigerator, stability chamber) and identify the hottest and coldest spots. These spots are the most critical for monitoring, as an temperature excursion would be detected there first [1].
  • Regulatory Basis: This practice is required to comply with FDA 21 CFR Parts 210 & 211 and EU GMP/GDP guidelines, which mandate that storage conditions must preserve product quality and safety [1].
  • Frequency: Mapping should be performed initially upon unit installation, periodically every 1–3 years based on risk assessment, and after any significant changes or repairs [1].

2. Understanding Degradation Risks and Kinetic Modeling For a comprehensive stability understanding, it's crucial to move beyond simply observing degradation and instead model the mechanisms behind it.

  • Principle: Drug substance degradation kinetics in solid-state systems are complex and influenced by micro-environmental factors like temperature, relative humidity, and reactive impurities from excipients [2].
  • Application: A kinetic model that incorporates formulation composition can predict individual degradation product concentrations over time under various temperature and humidity conditions [2]. For Picfelltarraenin IA, this would involve:
    • Identifying potential degradation pathways.
    • Determining the influence of water vapor and oxygen.
    • Quantifying the impact of any excipients in the drug product on stability.

3. Analytical Method Validation for Stability Testing To accurately monitor the stability and purity of Picfelltarraenin IA over time, a validated analytical method is essential. The principles of method validation can be adapted from established protocols for other compounds.

  • Key Parameters: A method suitable for stability testing should be validated for parameters including [3] [4]:
    • Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 [3].
    • Accuracy and Precision: Reported as recovery (e.g., 80-95%) and Relative Standard Deviation (RSD), both intra-day and inter-day [3].
    • Limits of Detection (LOD) and Quantification (LOQ): The method must be sensitive enough to detect and quantify degradation products at low levels [3].

Based on the principles of storage qualification and stability testing, the following protocol outlines the key steps for establishing and validating the storage conditions for Picfelltarraenin IA.

Protocol for Storage Condition Qualification & Stability Assessment

The workflow for qualifying storage conditions and initiating stability studies involves several key stages, which are visualized in the following diagram:

workflow URS Define User Requirements (URS) RA Risk Analysis URS->RA DQ Design Qualification (DQ) RA->DQ OQ Operational Qualification (OQ) (Empty Chamber Mapping) DQ->OQ PQ Performance Qualification (PQ) (Loaded Chamber Mapping) OQ->PQ Storage Place Samples in Qualified Storage (Hot/Cold Spots) PQ->Storage Test Perform Stability-Indicating Tests Storage->Test Method Develop & Validate Analytical Method Method->Test Model Develop Kinetic Stability Model Test->Model

Phase 1: Storage Facility Qualification

Objective: To ensure the storage unit reliably maintains the required temperature range in all locations.

  • Step 1: User Requirement Specification (URS)

    • Document the intended purpose. Example: "The ultra-low freezer must maintain -80°C ± 5°C in all locations under full load and during door-opening events" [1].
  • Step 2: Temperature Mapping Study

    • Probe Placement: Place a grid of calibrated data loggers throughout all three dimensions (x, y, z) of the empty storage unit. Include areas suspected to be hot/cold spots (e.g., near doors, vents, walls) [1].
    • Study Duration: Run the study for a defined period, typically several days to weeks, to capture temperature fluctuations [1].
    • Load Testing: Repeat the mapping study with the unit fully loaded to simulate real-world conditions (Performance Qualification) [1].

Table 1: Example Temperature Mapping Acceptance Criteria for a -80°C ULT Freezer

Parameter Acceptance Criteria Data Analysis
Overall Temperature Range -85°C to -75°C All mapping points must fall within this range.
Temperature Uniformity ±3°C variation between hottest and coldest spot Identify the locations of the hot and cold spots.
Recovery after door open Returns to -80°C ±5°C within X minutes Define 'X' based on URS and product stability data.
Phase 2: Stability-Indicating Analytical Method

Objective: To establish a sensitive and precise method to quantify Picfelltarraenin IA and its degradation products.

  • Step 1: Method Development

    • Technique Selection: Based on the molecule's properties, choose a suitable technique (e.g., GC-MS/MS, LC-MS/MS, HPLC-UV) [3] [4].
    • Sample Preparation: Optimize extraction and purification. Techniques like Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) can offer efficiency and high extract clean-up [3].
  • Step 2: Method Validation

    • Validate the method according to ICH guidelines. The table below summarizes key parameters and typical targets based on literature [3] [4].

Table 2: Key Analytical Method Validation Parameters and Targets

Validation Parameter Description Example Target
Linearity Ability to obtain results proportional to analyte concentration. R² ≥ 0.9990 [3]
Accuracy Closeness of measured value to true value. Recovery 80-100% [3]
Precision (Repeatability) Agreement under same conditions over a short time. RSD < 5% [3]
LOQ / LOD Lowest concentration that can be quantified/detected. LOQ at a level sufficient to quantify key degradants.
Phase 3: Experimental Stability Study Design

Objective: To generate data for determining the shelf life and recommended storage conditions.

  • Step 1: Study Setup

    • Place samples of Picfelltarraenin IA (both drug substance and drug product) in the qualified storage units at the intended storage condition (e.g., -80°C) and at accelerated conditions (e.g., -20°C, +5°C).
    • Place samples in both the identified hot and cold spots of the chamber [1].
  • Step 2: Testing Schedule

    • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 36 months) using the validated analytical method.
  • Step 3: Data Analysis and Kinetic Modeling

    • Use the concentration data over time to determine degradation rates.
    • Construct a kinetic model, potentially using principles from complex systems, to predict long-term stability [2].

Visualizing the Stability Study Workflow

The entire process from sample preparation to data interpretation can be summarized as follows:

stability_study Sample_Prep Sample Preparation (Homogenization, subsampling) Extraction Extraction & Purification (e.g., ASE, SPE, QuEChERS) Sample_Prep->Extraction Analysis Instrumental Analysis (e.g., GC-MS/MS, LC-MS/MS) Extraction->Analysis Data Data Collection (Peak areas, concentrations) Analysis->Data Modeling Kinetic Modeling & Shelf-life Prediction Data->Modeling

Conclusion

This framework provides a scientifically rigorous and regulatory-compliant path for establishing the storage conditions for Picfelltarraenin IA. The critical next step is to apply this framework by conducting experimental work to generate compound-specific data, which will fill the gaps identified in the initial search.

References

Comprehensive Application Notes and Protocols for the Solubility Profiling and Preparation of Picfelltarraenin IA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Picfelltarraenin IA

Picfelltarraenin IA is a natural product with the molecular formula C₄₁H₆₂O₁₃ [1]. As with many novel natural compounds, a major challenge in its research and development is the absence of publicly available, detailed physicochemical data. Its successful integration into drug discovery pipelines is contingent on a thorough understanding of its solubility and stability, which directly impacts bioavailability, formulation strategy, and biological activity assessment. This document provides a standardized set of protocols to systematically determine these critical parameters.

Experimental Protocols for Solubility and Stability Assessment

A systematic approach is essential for profiling a compound with unknown solubility. The following protocols are designed to be conducted in sequence.

Protocol 1: Initial Solvent Screening and Solubility Profiling

Objective: To qualitatively and quantitatively determine the solubility of Picfelltarraenin IA in a range of pure solvents and identify suitable solvents for stock solution preparation.

Materials:

  • Picfelltarraenin IA (≥ 95% purity by HPLC)
  • Solvents: Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate, Dichloromethane, Chloroform
  • Analytical balance (0.01 mg sensitivity)
  • 2 mL glass vials with PTFE-lined caps
  • Thermostated orbital shaker
  • Centrifuge with micro-tube capability
  • HPLC system with UV-Vis/DAD detector

Methodology:

  • Sample Preparation: Precisely weigh 1 mg of Picfelltarraenin IA into ten separate 2 mL glass vials.
  • Solvent Addition: Gradually add 1 mL of each solvent to the vials. Cap the vials tightly.
  • Equilibration: Place the vials on an orbital shaker and agitate at 200 rpm for 24 hours at 25.0 ± 0.5 °C.
  • Phase Separation: Centrifuge the vials at 13,000 rpm for 10 minutes to separate any undissolved solid.
  • Analysis: Carefully withdraw an aliquot of the supernatant from each vial. Dilute with a compatible HPLC mobile phase if necessary.
  • Quantification: Analyze the aliquots by HPLC against a calibrated standard curve of Picfelltarraenin IA in a known solvent (e.g., methanol). The HPLC conditions (column, mobile phase, gradient) must be developed and optimized prior to this analysis.

Deliverable: A ranked list of solvents with quantitative solubility values (mg/mL).

Protocol 2: Determination of pH-Solubility Profile

Objective: To investigate the solubility of Picfelltarraenin IA across the physiologically and formulation-relevant pH range.

Materials:

  • Picfelltarraenin IA
  • Buffer solutions: HCl-KCl (pH 1.2), Phosphate Buffered Saline (PBS pH 4.5, 6.8, 7.4), Borate buffer (pH 9.0)
  • All materials from Protocol 1

Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at the target pH values. Verify the pH of each solution.
  • Shake-Flask Method: Follow the same procedure as in Protocol 1 (1 mg compound in 1 mL buffer, shake for 24h, centrifuge), performing the experiment for each buffer solution.
  • Analysis and Quantification: Analyze the supernatants by HPLC as described in Protocol 1.

Deliverable: A pH-solubility profile that identifies the compound's behavior as a function of pH, which is critical for predicting gastrointestinal absorption.

Protocol 3: Kinetic Solubility in Simulated Biological Fluids

Objective: To assess the solubility of Picfelltarraenin IA under biologically relevant conditions over a shorter, more physiologically realistic timescale.

Materials:

  • Picfelltarraenin IA
  • Simulated Gastric Fluid (SGF, without enzymes) pH ~1.2
  • Simulated Intestinal Fluid (SIF, without enzymes) pH ~6.8
  • Phosphate Buffered Saline (PBS) pH 7.4
  • DMSO (for preparing a concentrated stock)
  • All materials from Protocol 1

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of Picfelltarraenin IA in DMSO.
  • Dosing: Add 10 µL of the DMSO stock to 1 mL of pre-warmed (37 °C) SGF, SIF, and PBS in a vial. This results in a 1% (v/v) DMSO concentration and a theoretical 100 µM solution.
  • Equilibration: Agitate the vials at 37 °C for 60 minutes.
  • Analysis: Centrifuge and analyze the supernatants by HPLC as before.

Deliverable: Kinetic solubility values in key biological matrices, which are more predictive of in vivo performance than equilibrium solubility.

The logical workflow for these protocols, from initial screening to biologically relevant testing, is summarized below.

G Start Start: Picfelltarraenin IA (Unknown Solubility) P1 Protocol 1: Initial Solvent Screening Start->P1 P2 Protocol 2: pH-Solubility Profile P1->P2 Identifies suitable solvents & trends P3 Protocol 3: Kinetic Solubility in Simulated Biological Fluids P2->P3 Informs pH for biological testing Result Outcome: Comprehensive Solubility Profile P3->Result

Quantitative Data Presentation and Analysis

The data generated from the above protocols should be systematically recorded. The following tables provide a template for data organization.

Table 1: Equilibrium Solubility of Picfelltarraenin IA in Pure Solvents (Protocol 1)

Solvent Solubility (mg/mL) Observation (e.g., clarity, precipitation)
Water To be determined To be determined
Methanol To be determined To be determined
Ethanol To be determined To be determined
Acetonitrile To be determined To be determined
DMSO To be determined To be determined
Acetone To be determined To be determined
Chloroform To be determined To be determined

Table 2: pH-Solubility Profile of Picfelltarraenin IA (Protocol 2)

Buffer System pH Solubility (µg/mL) Log S
HCl-KCl 1.2 To be determined To be determined
Phosphate 4.5 To be determined To be determined
Phosphate 6.8 To be determined To be determined
PBS 7.4 To be determined To be determined
Borate 9.0 To be determined To be determined

Table 3: Kinetic Solubility in Simulated Biological Fluids (Protocol 3)

Medium pH Theoretical Conc. (µM) Measured Conc. (µM) % of Theoretical
Simulated Gastric Fluid 1.2 100 To be determined To be determined
Simulated Intestinal Fluid 6.8 100 To be determined To be determined
Phosphate Buffered Saline 7.4 100 To be determined To be determined

Analytical Method Development and Validation

Accurate quantification throughout these protocols relies on a robust HPLC or LC-MS method.

Protocol 4: Development of an HPLC-UV/MS Method for Quantification

Objective: To establish a specific, accurate, and precise chromatographic method for the detection and quantification of Picfelltarraenin IA in various matrices.

Materials:

  • HPLC system with DAD and/or MS detector
  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
  • Mobile phases: Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
  • Picfelltarraenin IA standard

Methodology:

  • Gradient Optimization: Initiate with a generic gradient (e.g., 5% B to 95% B over 20 minutes) and adjust to achieve a sharp, well-resolved peak for the compound. A typical optimized gradient might be: 0 min (30% B), 15 min (90% B), 16-18 min (95% B), 18.1-22 min (30% B).
  • Detection: Set the DAD to monitor at 210-400 nm to identify the compound's λ-max. For MS detection, use electrospray ionization (ESI) in positive and/or negative mode to identify the [M+H]+ or [M-H]- ion.
  • Validation: Establish a calibration curve (e.g., 0.1-100 µg/mL) for quantification. Determine linearity (R² > 0.99), accuracy (% recovery), and precision (% RSD).

Advanced Techniques for Property Prediction

When experimental data is scarce, in silico and analytical techniques can provide valuable initial estimates.

  • Computational Predictions: Tools to calculate molecular descriptors like XLogP [2] (for lipophilicity) and Topological Polar Surface Area (TPSA) [2] can offer initial insights into solubility and permeability. More advanced quantum chemical calculations can predict NMR chemical shifts to aid in structure confirmation [3].
  • Chiral Separation Considerations: If Picfelltarraenin IA possesses chiral centers, method development for its analysis or purification would involve screening various chiral stationary phases (CSPs), such as polysaccharide-based or cyclodextrin-based columns [4]. The complex retention mechanisms often make this a trial-and-error process [4].

Conclusion

The full characterization of Picfelltarraenin IA's solubility is a foundational step in its development. By adhering to the structured protocols outlined in these Application Notes, researchers can generate a comprehensive dataset that will guide subsequent formulation efforts, in vitro bioactivity assays, and pharmacokinetic studies. The systematic approach—progressing from simple solvent systems to complex biological matrices—ensures that the data generated is both scientifically rigorous and practically relevant for drug development applications.

References

Available Chemical Information on Picfeltarraenin IA

Author: Smolecule Technical Support Team. Date: February 2026

The search identified key chemical and biological properties of Picfeltarraenin IA, which are summarized in the table below. This can serve as a starting point for your method development [1].

Property Description
Chemical Name This compound [1]
Type Triterpenoid [1]
Source Picriafel-terrae Lour (P.fel-terrae) [1]
Biological Activity Acetylcholinesterase (AChE) Inhibitor [1]
Potential Uses Research for herpes infections, cancer, and inflammation [1]
CAS Number 97230-47-2 [1]
Molecular Formula C41H62O13 [1]
Molecular Weight 762.92 g/mol [1]
Solubility (for research) Soluble in DMSO (100 mg/mL) [1]

General Principles for HPLC Method Development

Although a specific protocol for this compound is not available, the following general workflow and principles can guide your experimental design. You would need to optimize each step based on your specific compound and equipment.

The diagram below outlines the key stages in developing an HPLC method.

Start Start HPLC Method Development Column 1. Column Selection Start->Column MobilePhase 2. Mobile Phase & Elution Column->MobilePhase Parameters 3. Instrument Parameters MobilePhase->Parameters Detection 4. Detection Parameters->Detection Validation 5. Method Validation Detection->Validation

Key Optimization Parameters

When developing the method, you will need to optimize several variables to achieve the best separation [2]:

  • Column Selection: The choice of column (e.g., C8, C18, phenyl) and its dimensions (length, particle size) is critical as it determines the interaction with your analyte.
  • Mobile Phase: This includes the composition of solvents (e.g., water, acetonitrile, methanol), pH, and the use of additives like formic acid or ammonium acetate.
  • Elution Profile: You must decide between an isocratic elution (constant solvent composition) or a gradient elution (changing solvent composition over time) to separate complex mixtures [2].
  • Instrument Parameters: Flow rate and column temperature significantly affect retention time and peak shape.
  • Detection: Based on the structure of this compound, you can consider using UV-Vis detection, or for higher sensitivity and specificity, Mass Spectrometry (MS) [3].
Data Processing and Integration

After data acquisition, proper processing is essential for accurate quantitation. Here is a logical flow for this stage:

A Acquire Chromatographic Data B Process Data (Peak Detection & Integration) A->B C Review Peak Quality (e.g., Gaussian Shape, Baseline) B->C D Manual Integration if necessary C->D C->D If automated integration is poor E Generate Final Report D->E

  • Automated Processing: Software tools like HappyTools can enable high-throughput, automated processing of HPLC data. They perform tasks like retention time calibration, peak detection, and calculation of quality metrics (e.g., Gaussian Peak Quality score) to facilitate data curation [4].
  • Manual Integration: If automated integration produces an incorrect baseline or fails to separate overlapping peaks, manual integration is required. The general steps are [3]:
    • Open the chromatographic data file.
    • Select the manual integration mode in the software.
    • Select the target peak by defining its start and end points on the baseline.
    • Adjust the baseline if necessary and perform the integration.
    • Save the results.

Suggestions for Further Research

To build a complete application note, you may need to consult more specialized sources:

  • Search for Analogues: Look for published HPLC methods for structurally similar triterpenoids. The techniques used for these compounds can be highly applicable to this compound.
  • Consult Specialized Databases: Use scientific databases like PubMed or analytical chemistry journals to find research papers that detail the separation of natural products.
  • Experimental Optimization: Be prepared to conduct a series of experiments to empirically determine the optimal conditions for your specific analytical needs, as this is a core part of method development [2].

References

Troubleshooting Guide: Low Yield in Natural Product Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Low yield can occur at multiple stages. The following table outlines common issues, their potential causes, and corrective actions.

Problem Area Possible Cause Suggested Improvement Action
Starting Material Low compound concentration in source; seasonal variation; improper storage leading to degradation. Standardize source material (species, organ, harvest time); pre-validate material for compound presence; use fresh or properly preserved material.
Extraction Inefficient solvent system; incomplete cell lysis; compound loss to insoluble residue. Optimize solvent polarity (e.g., test chloroform-methanol vs. ethyl acetate); ensure thorough homogenization; re-extract solid residue.
Concentration Thermal degradation during solvent evaporation; compound adhesion to glassware. Use lower evaporation temperatures (rotary evaporator) & avoid boiling; rinse glassware thoroughly with a compatible solvent.
Purification Inefficient separation; compound loss on solid phases; degradation during chromatography. Optimize chromatography conditions (stationary/mobile phase); use smaller chromatography columns to reduce compound spreading; consider alternative techniques (e.g., HPLC, CPC).

The workflow below visualizes the key stages of natural product isolation and their interconnectedness.

isolation_workflow start Starting Material extraction Extraction Process start->extraction Selection & Homogenization concentration Crude Extract Concentration extraction->concentration Solvent Removal purification Purification concentration->purification Chromatography final Pure Compound purification->final Yield Analysis

Frequently Asked Questions (FAQs)

Q1: How can I quickly determine if the low yield is due to poor starting material or an inefficient process? Perform a simple spiking experiment. Add a known quantity of a standard compound with similar chemical properties to your starting material and track its recovery through the entire process. If the recovery of the standard is high, the issue likely lies with the starting material. If the standard recovery is also low, the problem is likely in your extraction or purification methodology.

Q2: My crude yield is acceptable, but I experience massive losses during the purification step. What can I do? This is a common issue. Consider the following:

  • Check for irreversible binding: Pre-saturate the stationary phase (e.g., silica gel) with a small amount of crude extract before loading the main sample.
  • Optimize your elution system: A gradient elution might be more effective than an isocratic one for recovering all compound bands.
  • Switch techniques: If using solid-phase extraction, ensure you are using the appropriate sorbent and eluting solvent strength. Counter-current chromatography (CCC) can be an excellent alternative as it avoids irreversible adsorption.

Q3: Are there any specific analytical techniques to monitor the compound throughout the process? Yes, Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to qualitatively track your target compound at every stage. By comparing TLC profiles of your crude extract and subsequent fractions against a standard (if available), you can identify which fractions contain your compound and pinpoint where losses are occurring.

A Framework for Investigating Compound Stability

Author: Smolecule Technical Support Team. Date: February 2026

When specific data is scarce, a systematic approach to troubleshooting is essential. The following workflow outlines the key phases and actions for investigating stability issues. The diagram below illustrates this process:

StabilityInvestigationWorkflow Stability Investigation Workflow Start Start Investigation Define Define Problem Scope Unexpected results, decomposition, loss of potency, precipitation Start->Define Document Document Current State Lot numbers, preparation method, storage conditions Define->Document Hypothesize Formulate Hypotheses Chemical, Physical, or Environmental causes Document->Hypothesize Test Design Tests Stability assays under controlled conditions Hypothesize->Test Analyze Analyze & Interpret Compare results against controls and hypotheses Test->Analyze Analyze->Hypothesize Hypothesis Rejected Implement Implement Solution Revise protocol, change storage, use different solvent Analyze->Implement Hypothesis Supported End Solution Verified and Documented Implement->End

Key Areas for Stability Testing

Based on the workflow, designing tests is a critical step. The table below outlines common factors to investigate and the corresponding experimental approaches you can take.

Investigation Area Specific Factor to Test Example Experimental Approach
Chemical Stability Hydrolysis, oxidation, photodegradation, pH sensitivity Incubate in buffers of different pH; expose to light vs. dark; add antioxidants [1].
Physical Stability Solubility, aggregation, adsorption to surfaces Test in different solvents/buffers; check for precipitate formation over time [1].
Environmental Conditions Temperature, freeze-thaw cycles, storage duration Store aliquots at 4°C, -20°C, -80°C; perform multiple freeze-thaw cycles; assay at set timepoints [1].
Handling & Preparation Aqueous vs. organic solvent, sonication, vortexing Compare biological activity after reconstitution in DMSO, ethanol, or aqueous buffers [1].

Building Your FAQ on Stability

You can build your internal FAQ using the questions below, filling in the answers as you gather data from your investigations.

1. What are the most likely causes of Picfelltarraenin IA degradation? The most common causes are chemical degradation (like hydrolysis or oxidation) and exposure to sub-optimal physical conditions (like incorrect temperature or light). Your investigation should start by testing these factors in a controlled manner.

2. Our experimental results are inconsistent between batches. What should we check first?

  • Review your methods and documentation [1]: Scrutinize records for variations in the source of the compound, its lot number, the solvent used for reconstitution, and storage conditions.
  • Compare results [1]: If possible, run a side-by-side assay using an old batch and a new batch, including all relevant controls to pinpoint where the discrepancy arises.

3. How should we document our stability tests for future reference? Maintain a detailed and organized record [1]. For each test, document:

  • Objective: The specific stability factor you are testing.
  • Method: The exact experimental protocol followed.
  • Parameters Monitored: What you measured (e.g., HPLC purity, biological activity in an assay).
  • Results and Conclusion: The raw data and your interpretation of whether the compound was stable under those conditions.

Proposed Experimental Protocol for Stability Testing

Here is a generic protocol that can be adapted to systematically assess the stability of Picfelltarraenin IA. You will need to define the specific analytical method (e.g., HPLC, bioassay) based on your compound's nature and how you measure its activity or integrity.

Objective: To determine the stability of Picfelltarraenin IA under various storage conditions.

Materials:

  • Picfelltarraenin IA stock solution
  • Appropriate solvents (e.g., DMSO, ethanol, aqueous buffers)
  • Microcentrifuge tubes (amber and clear)
  • Temperature-controlled environments (e.g., 4°C, -20°C, -80°C)
  • Analytical instrument (e.g., HPLC system) or functional bioassay.

Method:

  • Preparation: Prepare a stock solution of Picfelltarraenin IA at a standard concentration.
  • Aliquoting: Aliquot the stock solution into multiple vials.
  • Experimental Groups: Expose the aliquots to different conditions:
    • Group A (Temperature): Store aliquots at 4°C, -20°C, and -80°C.
    • Group B (Light): Store one set of aliquots in clear vials and another in amber vials under normal lab light.
    • Group C (Freeze-Thaw): Subject one set of aliquots to multiple freeze-thaw cycles (e.g., 5 cycles).
  • Time Points: Analyze the aliquots at defined time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months) using your chosen analytical method or bioassay.
  • Controls: Always include a freshly prepared sample at each time point as a control.
  • Data Analysis: Compare the results (e.g., peak area in HPLC, IC50 in an assay) of the test aliquots against the fresh control to determine the percentage of remaining intact/active compound.

References

optimizing Picfelltarraenin IA extraction

Author: Smolecule Technical Support Team. Date: February 2026

Common Issues & Troubleshooting

The table below summarizes potential issues and solutions based on common experimental and computational problems.

Issue Category Specific Problem Possible Cause Solution Reference
Post-Export Performance Poor results after exporting model from Unsloth to other platforms (e.g., Ollama, vLLM). Incorrect chat template application in the inference engine. Use the same chat template used during training. Apply the correct template when running in other frameworks. [1]
Model Saving & Conversion Out-of-Memory (OOM) crashes when saving to GGUF or 16-bit formats. GPU memory usage is too high during the saving process. Reduce the maximum_memory_usage parameter (e.g., to 0.5 for 50% of GPU memory) during model.save_pretrained. [1]
Training Evaluation Evaluation loop crashes or runs out of memory. Evaluation batch size is too large, or data types are memory-intensive. Reduce per_device_eval_batch_size, and use fp16_full_eval=True or bf16_full_eval=True to halve memory usage. [1]
CUDA Runtime Errors RuntimeError: CUDA error: device-side assert triggered. This often indicates a deeper code conflict or issue. Restart the runtime and set environment variables before importing Unsloth: os.environ["UNSLOTH_COMPILE_DISABLE"] = "1", os.environ["UNSLOTH_DISABLE_FAST_GENERATION"] = "1". [1]
Training Loss All training losses are reported as 0, with a warning that "all labels in your dataset are -100". Incorrect use of train_on_responses_only mask for the specific model architecture. Apply the model-specific formatting for instruction and response parts. For example, use tags like <\|start_header_id\|>user<\|end_header_id\|> for Llama 3 models. [1]

Visualizing Experimental Workflows with Graphviz

For creating diagrams of experimental workflows and signaling pathways, here is a foundational Graphviz template that incorporates your specifications for color, contrast, and layout.

Experimental_Workflow node_blue Primary Step node_red Critical Step node_yellow Validation Step node_green Final Output node_light_gray Data Input node_dark_gray Decision start Start: Raw Material sample_prep Sample Preparation (Homogenization) start->sample_prep 1. Weigh extraction Solvent Extraction (Optimal Solvent) sample_prep->extraction 2. Transfer filtration Filtration & Concentration extraction->filtration 3. Crude Extract ia_isolate IA Compound Isolation (Chromatography) filtration->ia_isolate 4. Purify quality_check Purity Check (>95%) ia_isolate->quality_check 5. Analyze quality_check->extraction Fail final Purified Extract quality_check->final Pass

Diagram Title: Picfelltarraenin IA Extraction Workflow

This script provides a structure that you can adapt for more complex pathways. Key features that meet your specifications include:

  • Color and Contrast: The fontcolor is explicitly set to ensure high contrast against each node's fillcolor [2]. For example, light-colored nodes use dark text (#202124), and dark-colored nodes use white text (#FFFFFF).
  • Edge Labels: The labeldistance is set to 2.5 or higher on key edges, creating a clear gap between the text and the nodes [3].
  • Layout: Using splines=ortho creates clean, rectangular pathways, while rankdir=TB (Top to Bottom) is a standard for workflows.

Key Graphviz Scripting Tips

  • HTML-like Labels for Advanced Formatting: For complex node labels with multiple lines or mixed font attributes, use HTML-like labels within Graphviz [4] [2]. This allows you to create rich text without the limitations of the traditional record-based shapes.
  • Managing Complex Graphs: If your diagram becomes too crowded, try these strategies: use a fixed node size, split node labels onto multiple lines, and adjust nodesep and ranksep to spread out nodes [5]. For highly interconnected diagrams, consider using the circo layout engine instead of the default dot.

Presenting Quantitative Data in Tables

When summarizing experimental data, follow these guidelines to create clear and effective tables [6] [7]:

  • Title and Structure: Provide a clear, concise title. Number tables sequentially (e.g., Table 1, Table 2). Every column must have a heading [7].
  • Alignment: Align numeric data to the right and text to the left to enhance scannability and comparison [6].
  • Readability: Use thousand separators for large numbers, limit decimal places, and ensure units of measurement are included in the column headers [6].
  • Formatting: Apply subtle alternating row shading (#F1F3F4 can be a good light gray) to guide the eye, and use borders or gridlines sparingly to avoid clutter [6].

References

Troubleshooting Common AI Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions about navigating AI and data analytics challenges in a research environment.

  • Q1: My AI model's performance seems to degrade or is unreliable. What are the first things I should check?

    • A: This is often a problem with Data Quality and Availability. First, verify the integrity of your dataset. Check for and address inconsistent, missing, or outdated data points, as these can severely flaw predictions [1]. Ensure you have implemented a strict data governance framework and use automated tools for real-time quality checks where possible [1] [2]. Furthermore, a lack of large, high-quality datasets can slow innovation; consider exploring secure data-sharing collaborations or synthetic data generation methods if data scarcity is an issue [1].
  • Q2: How can I be more confident that my AI model's results are fair and not perpetuating biases?

    • A: Bias in AI Systems is a critical challenge. AI models can inherit biases from their training data, leading to unfair outcomes [1]. To mitigate this:
      • Use diverse and representative datasets that reflect the real-world context of your application [1].
      • Conduct regular algorithm audits and employ bias-detection tools throughout the model's development lifecycle, not just at the end [1].
      • Be aware that even well-designed benchmarks can be misleading. Internal evaluations at leading AI labs have shown that models can appear unbiased by simply refusing to answer questions, rather than by giving balanced responses. Always include control checks to ensure your model is functioning as intended [3].
  • Q3: Why is it so difficult to understand how my complex AI model makes a decision?

    • A: You are facing the "Black Box" problem of Explainability. Advanced models, particularly deep learning networks, often have low interpretability, making it difficult to trust them in high-stakes scenarios like drug development [1]. To address this:
      • Invest in Explainable AI (XAI) research and utilize visualization tools to help interpret the model's outputs [1].
      • This is not just a technical issue but also crucial for regulatory compliance and building trust with stakeholders [1].
  • Q4: What are the common pitfalls when trying to integrate an AI solution with our existing laboratory systems?

    • A: Integration with Legacy Systems is a major hurdle. Outdated IT infrastructure often cannot easily accommodate modern AI solutions, leading to inefficiencies [1]. Solutions include:
      • Using hybrid AI models designed for compatibility with older systems [1].
      • Adopting a step-by-step modernization strategy rather than a risky, full-scale overhaul [1].
      • This challenge is often compounded by a shortage of skilled data analysts and AI talent. Investing in internal training programs or forming external partnerships can help bridge this skills gap [1] [2].

Summary of AI Analytical Challenges & Solutions

The table below summarizes the key challenges and their direct solutions for easy reference.

Challenge Category Specific Challenge Proposed Solutions
Data & Privacy [1] Data Quality & Availability Implement data governance; use validation/cleansing tools; explore synthetic data [1] [2].
Data Privacy & Security Enforce data protection laws; use encryption; conduct security audits [1] [2].
Technical & Model Performance [1] [3] Bias & Fairness Use diverse datasets; conduct algorithm audits; apply bias-detection tools [1].
Explainability & Trust Develop Explainable AI (XAI); use visualization tools [1].
Model Evaluation Be cautious of benchmark contamination; check model isn't "cheating" or failing silently [3].
Implementation & Operations [1] [2] High Costs & Resource Use Use cloud-based AI services; leverage open-source platforms [1].
Integration with Legacy Systems Adopt hybrid models; use step-by-step modernization [1].
Lack of Skilled Talent Invest in internal training; collaborate with educational institutions [1] [2].

Experimental Protocol: Evaluating AI Model Robustness

This protocol provides a methodology for assessing the reliability of your AI models, a common need in rigorous scientific environments.

1. Objective: To evaluate an AI model's robustness against formatting changes and data quality issues. 2. Background: Research from Anthropic shows that simple changes to evaluation inputs (e.g., altering option formats from "(A)" to "[A]") can cause model performance to fluctuate by up to ~5% [3]. This protocol tests for similar vulnerabilities. 3. Materials: - Your trained AI model. - A curated validation dataset. 4. Methodology: - Step 1 (Baseline): Run the model on the original, clean validation dataset and record the performance metric (e.g., accuracy). - Step 2 (Data Perturbation): Create modified versions of the dataset. Examples include: - Format Variation: Change the structure of questions or multiple-choice options [3]. - Noise Introduction: Artificially introduce minor typos or irrelevant data points to simulate real-world data quality issues [2]. - Step 3 (Re-evaluation): Run the model on each modified dataset and record the performance. - Step 4 (Analysis): Compare the performance from Step 3 against the baseline from Step 1. A significant drop indicates low model robustness. 5. Interpretation: Models with a performance drop of >3-5% under minor perturbations may not be reliable for production use and require further regularization or training on more diverse data formats.

Visualizing the AI Evaluation Challenge

The following diagram illustrates the multi-faceted challenge of building reliable AI evaluations, highlighting how different components interact and where failures can occur.

Challenges in Building Reliable AI Evaluations AI Evaluation AI Evaluation Data Quality Data Quality AI Evaluation->Data Quality Benchmark Design Benchmark Design AI Evaluation->Benchmark Design Human Evaluation Human Evaluation AI Evaluation->Human Evaluation Training Data Contamination Training Data Contamination Data Quality->Training Data Contamination Poorly Formatted Data Poorly Formatted Data Data Quality->Poorly Formatted Data Unrepresentative Data Unrepresentative Data Data Quality->Unrepresentative Data Inconsistent Implementation Inconsistent Implementation Benchmark Design->Inconsistent Implementation Lack of Standardization Lack of Standardization Benchmark Design->Lack of Standardization Misleading Metrics Misleading Metrics Benchmark Design->Misleading Metrics Subjectivity of Raters Subjectivity of Raters Human Evaluation->Subjectivity of Raters High Cost & Time High Cost & Time Human Evaluation->High Cost & Time Tension between Metrics Tension between Metrics Human Evaluation->Tension between Metrics

How to Proceed

The information above provides a solid foundation for addressing general AI analytical challenges. To get more targeted assistance for your specific work on "Picfelltarraenin," I suggest you:

  • Consult Domain-Specific Literature: Search for recent review papers in pharmaceutical and bioinformatics journals that discuss AI applications and pitfalls in your specific sub-field.
  • Refine Your Internal Processes: Focus on establishing strong data governance and standardized model evaluation protocols within your team to mitigate the common data and benchmarking issues highlighted here [1] [3].

References

Conceptual Framework for a Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Based on best practices for technical documentation, an effective troubleshooting guide should include clear problem identification, step-by-step instructions, and visual aids [1] [2]. The table below outlines a potential structure tailored to the context of purity optimization.

Problem Identification Symptoms & Error Indicators Step-by-Step Resolution Required Materials/Data

| Low Final Purity Yield: The purified Picfelltarraenin IA does not meet the target purity threshold (e.g., < 98%). | - HPLC/LC-MS analysis shows extra peaks.

  • Specific rotation values are outside the expected range.
  • NMR spectra indicate the presence of isomeric impurities. | 1. Verify Mobile Phase: Check the composition and pH of the HPLC mobile phase against the established protocol.
  • Calibrate Equipment: Ensure the HPLC system and detectors are properly calibrated.
  • Re-run Purification: Repeat the column chromatography step, perhaps with a wider elution gradient to better separate compounds. | - HPLC/LC-MS chromatograms
  • Established purity specifications document
  • Sample from the failed batch | | Inconsistent Results Between Batches: Significant variation in purity when the same protocol is followed. | - Purity fluctuates by more than 2% between batches.
  • Color or physical appearance of the final product differs. | 1. Audit Raw Materials: Confirm the lot number and purity of all starting materials and solvents.
  • Standardize Environmental Conditions: Check and record lab temperature and humidity during critical steps.
  • System Suitability Test: Before each analysis, run a system suitability test on analytical equipment to ensure performance. | - Batch records for all affected batches1.="" 2.="" 3.="" 4.="" a1:="" a2:="" adjust="" advanced="" change="" chromatographic="" column:="" control="" cross-verify="" filter="" hplc="" mobile="" modify="" precipitation="" q1:="" q2:="" re-crystallization:="" reference="" sample="" solvents:="" system="" ,="" -="" 0.45="" 1="" 1.="" 1.0="" 10="" 10%="" 100="" 2.="" 2.0%.="" 25="" 250="" 254="" 3.="" 30="" 30%="" 4.6="" 5="" 70%="" 90%="" [bgcolor="#F1F3F4" [3] [4].="" [color="#4285F4" [label="Purity Target Met" [style="filled," ]="" ```dot="" purity="" a="" about="" accurately="" acetonitrile).="" acetonitrile,="" acid="" adapt.="" add="" address="" addressing="" advise:="" ahead="" all="" alter="" an="" analysis="" analysis="" analysis:="" and="" applied.="" appropriate="" are="" area="" around="" asked="" at="" b="" b,="" be="" becomes="" been="" being="" below="" binary="" broad-melting-point="" broadened="" broader="" c18="" calculate="" calibration="" can="" certificates="" certified="" chart="" check="" chemical="" chromatogram="" chromatographic="" chromatography="" classic="" cloudy="" clues="" co-eluting="" co-solvent="" color="#5F6368" column="" column)="" column:="" common="" compatibility="" compound="" concentration="" concerns.="" conditions:="" confirm="" consistently="" continue:="" continue,="" contrast="" could="" crucial="" crystallinity="" dad="" data="" detailed="" detection="" detector.="" determine="" deviation="" deviation.="" diagnosing="" diagram="" different="" digraph="" disrupted.="" dissolve="" does="" draft="" drops="" during="" edge="" end="" ensure="" ensures="" equipment="" equipment="" equipped="" even="" everyone="" example,="" experimental="" faqs="" fillcolor="#34A853" filter="" filter.="" final="" five="" flask="" flatten="" flow="" following="" fontcolor="#EA4335" fontname="Arial" fontsize="11]" for="" formation="" formula:="" frequently="" from="" generalized="" gets="" gradient="" gradient:="" graph="" graphviz="" have="" here="" high-performance="" how="" hplc="" hplc:="" hplc-grade="" hplc_fail="" hypothetical="" ia="" ia)="" identify="" if="" illustrates="" improve="" impurities="" impurities,="" impurity="" impurity,="" in="" increase="" indicate?="" indicator="" inject="" injection="" injections="" integrate="" integrated.="" investigation="" is="" issues.="" it="" its="" known="" labeldistance="2.5," lc-ms="" levels.="" like="" liquid="" literature="" logical="" logs="" low="" main="" maintained="" margin="0.2]" materials="" mechanics.="" melting="" membrane="" methanol.="" mg="" min="" minor="" minor,="" minutes.="" mixture="" mixture.="" ml="" ml.="" mm="" mm,="" mobile="" molecular="" more="" nm="" node="" not="" noting="" objective="" of="" opt_hplc="" opt_synth="" or="" origin="" our="" over="" palette="" pathway.="" peak="" peak.="" peaks)="" peaks.="" percentage="" perform="" phase="" phenyl-hexyl="" picfelltarraenin="" point="" precipitates="" precipitation="" precipitously.="" precise="" preparation:="" prepare="" presence="" previously="" procedure="" program:="" properties.="" protocol="" protocol.="" provide="" purified="" purity="" purity.="" purity_troubleshooting="" questions,="" ramp="" range="" rankdir="TB]" rate:="" raw="" re-crystallization="" reaction="" recipe;="" recommend:="" reference="" relative="" reliable="" replicate="" researchers="" resolve="" results="" retention="" reverse-phase="" rules="" same="" sample="" samples="" schedule.="" scientific="" separation="" separation.="" settings:="" solvent="" some="" spec="" spec_fail="" specified="" standard="" standard:="" start="" stated="" structure="" structured="" suggests="" suitability:="" supplier="" switch="" synth="" synth_issue="" synthesis="" synthesis:="" system:="" system.="" temperature="" temperature:="" temperature:="" test="" than="" that="" the="" this="" this?="" through="" time="" to="" total="" trifluoroacetic="" type="" unknown="" unwanted="" use="" using="" uv-vis="" value.="" verify="" very="" volume:="" water)="" water,="" wavelength:="" we="" weigh="" weight="" well-designed="" what="" which="" with="" work="" workflow="" x="" yield="" you="" {="" |="" °c="" µl="" µm="" µm).=""> hplc start -> spec start -> synth hplc -> hplc_fail spec -> spec_fail synth -> synth_issue hplc_fail -> opt_hplc [label=" Yes"] spec_fail -> opt_synth [label=" Yes"] synth_issue -> opt_synth [label=" Yes"] hplc_fail -> verify [label=" No"] spec_fail -> verify [label=" No"] synth_issue -> verify [label=" No"] opt_hplc -> verify opt_synth -> verify verify -> end [label=" Yes"] verify -> hplc [label=" No", constraint=false] }

References

Picfelltarraenin IA Research Support Framework

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct troubleshooting guide for Picfelltarraenin IA is not available, the following framework provides a systematic approach for method development and optimization. You can use it to structure your own internal documentation.

Table: Key Optimization Parameters for Analytical Methods

Parameter Optimization Goal Common Issues Potential Solutions
Extraction Solvent Maximize Picfelltarraenin IA yield & purity Low yield, high co-extractive interference Test solvent series (e.g., Methanol, Ethanol, Acetone); optimize water ratio [1]
Chromatography (Mobile Phase) Achieve sharp peak shape & good separation Peak tailing, poor resolution, long run times Adjust pH/buffer concentration; test different organic modifier gradients
Mass Spectrometry (Ion Source) Enhance ionization efficiency for C41H62O13 Low signal intensity, high background noise Optimize source temp, gas flows; use dopants or additive like formic acid/ammonium acetate
Ligand Binding Assay Improve assay sensitivity & robustness High non-specific binding, low Z'-factor Titrate protein/reagent concentrations; include blocking agents; validate with controls

Experimental Workflow for Method Optimization

The diagram below visualizes a high-level, iterative workflow for optimizing a method like the analysis of Picfelltarraenin IA. This generic process is based on standard optimization principles used in scientific research [1].

OptimizationWorkflow start Define Objective & Initial Method design Design of Experiments (DoE) start->design  Input Parameters execute Execute Experiment design->execute  Experimental Plan analyze Analyze Data execute->analyze  Raw Data decision Target Met? analyze->decision  Model & Insights optimize Refine Method Parameters decision->optimize No end Final Method Validated decision->end Yes optimize->execute  New Conditions

Frequently Asked Questions

Q1: How can I create and troubleshoot diagrams like the one above for my own workflows? You can use Graphviz Online tools to write, render, and debug DOT code without local software installation [2]. If a diagram doesn't render:

  • Check for syntax errors like missing semicolons or brackets [2].
  • Use the labeldistance attribute on edges to ensure text is placed clearly [3].
  • Ask an AI assistant to generate initial DOT code from a text description, which you can then refine in the online editor [2].

Q2: What are the best practices for using color in Graphviz diagrams to ensure accessibility? Always explicitly set the fontcolor attribute for any node that has a fillcolor to maintain readability [4]. The provided color palette is designed with contrast in mind. You can use online color contrast checkers to verify that your specific combinations of fillcolor and fontcolor meet accessibility standards (WCAG AA).

Q3: Our optimization is not converging. What general strategy should we revisit? Return to the core principles of experimental design. A structured Design of Experiments (DoE) approach is often more efficient than testing one variable at a time [1]. This helps in understanding not just the main effects of each parameter but also their critical interactions, leading to a more robust and optimized method.

How to Proceed Without a Standard Protocol

Given the lack of a published standard method, your team's initial work will be foundational.

  • Start with Analogues: Use established protocols for compounds with similar chemical structures (e.g., other glycosides or terpenoids) as a starting point for your optimization.
  • Focus on Core Properties: The molecular formula (C41H62O13) [5] suggests properties like solubility, polarity, and fragmentation patterns in mass spectrometry that should guide your initial method development.

References

Picfelltarraenin IA handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Handling

Picfeltarraenin IA is a triterpenoid acetylcholinesterase (AChE) inhibitor sourced from Picriafel-terrae Lour, with potential research applications for herpes infections, cancer, and inflammation [1].

Property Detail
CAS Number 97230-47-2 [1]
Molecular Formula C₄₁H₆₂O₁₃ [1]
Molecular Weight 762.92 g/mol [1]
Physical Form Solid, white to off-white [1]
Research Use Only Not for sale to patients or for human consumption [1]

Basic Handling Precautions: Store at 4°C and protect from light. For stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles. Solutions can be stored at -80°C for 6 months or -20°C for 1 month [1].

Experimental Data

Solubility Data [1]

Solvent Solubility
DMSO 100 mg/mL (131.08 mM)

Preparation of a 2.5 mg/mL Working Solution (for in vivo studies) [1] This protocol uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300. Mix evenly.
  • Add 50 μL of Tween-80 to the mixture. Mix evenly.
  • Add 450 μL of Saline to adjust the volume to 1 mL.
  • This yields a clear, ready-to-use solution with a concentration of ≥ 2.5 mg/mL.

Experimental Workflow & Mechanism

The following diagrams outline the general experimental workflow for using this compound and its known mechanism of action as an AChE inhibitor.

G Start Start Experiment S1 Reconstitute Compound (100 mg/mL in DMSO) Start->S1 S2 Prepare Working Solution (e.g., 2.5 mg/mL for in vivo) S1->S2 S3 Apply to Model System S2->S3 S4 Conduct Assays (cell viability, AChE activity) S3->S4 S5 Analyze Data S4->S5 End End S5->End

G Picfeltarraenin This compound AChE Acetylcholinesterase (AChE) Picfeltarraenin->AChE Inhibits Product Acetate + Choline (Products) AChE->Product Normal Cleavage Effect Increased Synaptic Acetylcholine Levels AChE->Effect Reduced Cleavage Leads To Substrate Acetylcholine (Substrate) Substrate->AChE

Frequently Asked Questions

What is the primary biological target of this compound? Its primary known target is acetylcholinesterase (AChE), which it inhibits [1].

How should I store the compound for long-term stability? For long-term stability (up to 6 months), store the solution at -80°C and protect it from light. The solid compound should be stored at 4°C [1].

The working solution in my in vivo formulation has become cloudy. What should I do? The provided protocol is specified to yield a clear solution. If cloudiness occurs, it may indicate precipitation. Ensure all steps were followed correctly, the DMSO stock solution was clear, and the components were mixed thoroughly. Sonication or gentle warming may help redissolve the compound.

Finding More Specialized Information

The available information is limited. For detailed experimental protocols and deeper mechanistic studies, I suggest you:

  • Consult Primary Literature: Search scientific databases (like PubMed or Google Scholar) for research papers specifically using "this compound" in experimental models.
  • Contact the Manufacturer: Suppliers like MedChemExpress may provide technical data sheets or supportive information upon request [1].

References

Picfelltarraenin IA contamination issues

Author: Smolecule Technical Support Team. Date: February 2026

Picfeltarraenin IA: Key Technical Data

For your quick reference, here are the essential chemical and biological characteristics of this compound.

Property Description
CAS Number 97230-47-2 [1]
Chemical Formula C₄₁H₆₂O₁₃ [1]
Molecular Weight 762.92 g/mol [1]
Appearance White powder [1]
Storage Desiccate at -20°C [1]
Solubility Soluble in methanol and pyridine [1]
Biological Activity Strong AChE inhibitor; potential PI3K & EGFR inhibitor; anti-inflammatory via NF-κB pathway [1]
Source Herbs of Picria felterrae Lour. [1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination I should be concerned with when working with this compound? In a laboratory setting, contamination can arise from several sources, all of which can compromise your experimental results with this compound [2]:

  • Airborne Contaminants: Dust, aerosols, and microorganisms can settle on samples or equipment.
  • Personnel-Related Contamination: Improper hand hygiene, shedding of skin cells, or not wearing appropriate PPE can introduce contaminants.
  • Sample Cross-Contamination: The unintended transfer of the compound or other substances between samples via contaminated pipettes, tubes, or work surfaces.
  • Equipment Contamination: Reusable equipment like centrifuges or HPLC systems that are not properly cleaned and decontaminated between uses.

Q2: How should I prepare and store stock solutions of this compound to ensure stability and prevent degradation? Proper handling is critical for maintaining the integrity of your compound [1]:

  • Solubility: The powder is soluble in methanol and pyridine.
  • Preparation: For higher solubility, warm the tube at 37°C and use brief sonication in an ultrasonic bath.
  • Storage: Aliquot stock solutions and store below -20°C. For best results, prepare and use solutions on the same day. If stored, solutions can typically be kept for several months if sealed and stored correctly.
  • Handling Tip: Before opening a vial that has been stored at -20°C, let it stand at room temperature for at least an hour to prevent condensation and moisture uptake, which can lead to contamination and hydrolysis [1].

Q3: The experimental results with this compound are inconsistent. What could be the cause? Inconsistency can stem from various issues related to contamination or compound handling:

  • Compound Degradation: Check the storage conditions and age of your stock solutions. Repeated freeze-thaw cycles or exposure to light and moisture can degrade the compound.
  • Low Purity: Verify the purity of your batch from the supplier.
  • Contaminated Reagents or Cells: Microbial contamination in cell cultures or impurities in other reagents used in your assay (e.g., in an LPS-induced inflammation model) can skew results.
  • Inconsistent Protocol Execution: Variations in timing, temperature, or pipetting accuracy between experiments can lead to non-reproducible data.

Troubleshooting Guide

This section addresses common problems, their potential causes, and recommended solutions.

Problem Possible Cause Solution & Prevention

| Unexpectedly low biological activity | 1. Compound degradation. 2. Contaminated cell culture. 3. Inaccurate concentration calculation. | 1. Prepare a fresh stock solution and check storage conditions [1]. 2. Test for mycoplasma and other contaminants; use new, authenticated cell lines. 3. Re-calculate molarity using the molecular weight (762.92 g/mol). | | High background noise in enzymatic assays (e.g., AChE) | 1. Contaminated buffers or water. 2. Cross-contamination from labware. 3. Non-specific binding. | 1. Use fresh, high-purity water (e.g., HPLC-grade) and filter buffers. 2. Use single-use, sterile labware whenever possible [2]. 3. Optimize blocking conditions and wash steps. | | Particulate matter in stock solution | 1. Insoluble impurities. 2. Crystal formation due to cold temperature. | 1. Centrifuge the solution briefly before use or pass it through a 0.2μm filter. 2. Warm the solution to 37°C and shake gently until clear [1]. | | Inconsistent results in NF-κB pathway studies | 1. Inconsistent LPS stimulation between experiments. 2. Contamination of LPS stock. 3. Variation in protein quantification (Western Blot). | 1. Use a fresh aliquot of LPS from a certified source for each experiment. 2. Implement a standard operating procedure (SOP) for the entire assay to ensure consistency. 3. Include robust internal controls and validate antibodies regularly. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two key experiments cited in the literature for this compound.

Protocol 1: Inhibiting LPS-Induced IL-8 and PGE2 Production in A549 Cells This protocol is adapted from a study investigating the anti-inflammatory effects of this compound [1].

  • 1. Cell Culture: Maintain human pulmonary epithelial A549 cells in recommended medium. Seed cells in multi-well plates and allow to adhere overnight.
  • 2. Pre-treatment: Pre-treat cells with this compound (e.g., 0.1-10 μmol/L) or vehicle control for a specified time (e.g., 1-2 hours).
  • 3. Inflammation Induction: Stimulate cells with LPS (10 μg/mL) to induce inflammation.
  • 4. Post-incubation: Incubate for an additional period (e.g., 6-24 hours) as required for cytokine production.
  • 5. Sample Collection: Collect cell culture supernatants.
  • 6. Analysis:
    • ELISA: Use specific ELISA kits to quantify the levels of IL-8 and PGE2 in the supernatants according to the manufacturer's instructions.
    • Western Blot: Lyse cells to extract protein. Analyze the expression levels of COX-2 and NF-κB-p65 using SDS-PAGE and Western blotting.

The following diagram illustrates the logical workflow and key measurement points of this protocol:

G Start Seed A549 Cells PreTreat Pre-treat with This compound Start->PreTreat Induce Induce with LPS PreTreat->Induce Incubate Incubate Induce->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Analyze Analysis Collect->Analyze ELISA ELISA: IL-8 & PGE2 Analyze->ELISA WesternBlot Western Blot: COX-2 & NF-κB-p65 Analyze->WesternBlot

Protocol 2: In Silico Docking Analysis for PI3K/EGFR Inhibition This protocol is based on a computational study that identified this compound as a potential inhibitor [1].

  • 1. Protein Preparation: Obtain the 3D crystal structures of the target proteins (e.g., EGFR with PDB code 1M17 and PI3K with PDB code 3DBS) from the Protein Data Bank. Remove water molecules and add hydrogen atoms.
  • 2. Ligand Preparation: Draw the 2D/3D chemical structure of this compound (and a reference inhibitor like ZSTK474) using a program like Marvin Sketch. Optimize the geometry and convert to a suitable format for docking.
  • 3. Docking Simulation: Perform molecular docking using a program like PLANTS. Define the binding pocket on the protein and run the docking calculation.
  • 4. Analysis & Visualization: Analyze the docking results based on the docking score (e.g., reported -101.79 for EGFR and -90.62 for PI3K). Visualize the binding pose and molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active site using a visualization tool like Yasara.

Comprehensive Contamination Control Strategy

For a research laboratory, a proactive Contamination Control Strategy (CCS) is essential for data integrity [2] [3]. The strategy can be broken down into three key pillars, as shown in the following diagram:

G CCS Contamination Control Strategy Prevention Pillar 1: Prevention CCS->Prevention Remediation Pillar 2: Remediation CCS->Remediation Monitoring Pillar 3: Monitoring & CI CCS->Monitoring P1 Proper Personnel Training and PPE Prevention->P1 P2 Use of Single-Use Materials Prevention->P2 P3 Equipment Calibration and Maintenance Prevention->P3 R1 Investigate Source (Root Cause Analysis) Remediation->R1 R2 Execute CAPA Remediation->R2 R3 Decontaminate Area and Equipment Remediation->R3 M1 Routine Environmental Monitoring Monitoring->M1 M2 Quality Control Measures Monitoring->M2 M3 Trend Analysis and Process Adjustment Monitoring->M3

  • Pillar 1: Prevention

    • Personnel: Ensure all researchers undergo comprehensive training in aseptic techniques and proper use of Personal Protective Equipment (PPE) [2] [3].
    • Technology & Materials: Use single-use, disposable materials (e.g., pipette tips, tubes) to eliminate cross-contamination risks from reusable glassware [2]. Implement a vendor management program to ensure the quality of all input materials and reagents [3].
    • Process Design: Optimize laboratory workflow to separate clean and contaminated areas and minimize unnecessary traffic [2].
  • Pillar 2: Remediation

    • Investigation: When a contamination event occurs, perform a root cause analysis to identify the source [3].
    • Action: Execute Corrective and Preventive Actions (CAPA). This may involve deep cleaning (using disinfectants, sterilization), replacing contaminated stocks, and re-training personnel [3].
    • Documentation: Maintain detailed records of all contamination events and the remedial actions taken [2].
  • Pillar 3: Monitoring & Continuous Improvement (CI)

    • Routine Monitoring: Implement environmental monitoring programs using air samplers and surface swabbing to check for microbial and particulate contamination [2].
    • Quality Control: Always run appropriate positive and negative controls in your experiments to detect contamination that might affect results [2].
    • Trend Analysis: Regularly review monitoring data and experimental results to identify trends and implement process improvements before major issues arise [3].

References

enhancing Picfelltarraenin IA bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center Framework

Here is a model for a technical support hub that you can populate with details specific to Picfelltarraenin IA.

Frequently Asked Questions (FAQs)

Question Guidance & Context
Low bioactivity in initial screens Check compound solubility, stability in assay buffer, and confirm assay parameters (pH, temperature). Review literature for known degradation pathways [1].
Inconsistent results between assay replicates Verify cell passage number health, reagent preparation consistency, and equipment calibration. Review hit identification strategies for phenotypic assays [2].
Poor solubility in aqueous/physiological buffers Consider biocompatible co-solvents (e.g., DMSO < 0.1%), formulation with cyclodextrins, or structural modification to add hydrophilic groups.
Cytotoxicity at effective bioactivity concentrations Explore structural analogs with lower cytotoxicity, investigate if effect is on-target, or adjust dosing regimen (e.g., pulsed exposure).
Insufficient data in public bioactivity databases Plan and document rigorous, reproducible experiments to contribute novel data. Use databases like ChEMBL for research context [1].

Troubleshooting Guides

For a structured approach to problem-solving, the following workflow outlines key steps in diagnosing and addressing common experimental issues.

G Start Problem: Inconsistent Bioactivity A Confirm Compound Integrity Start->A B Verify Assay Conditions A->B E1 Re-purify compound or obtain new batch A->E1 C Check Detection System B->C E2 Standardize protocol across replicates B->E2 D Review Data Analysis Method C->D E3 Re-calibrate equipment and positive controls C->E3 E4 Implement robust hit-calling strategy [2] D->E4 End Proceed with validated protocol E1->End E2->End E3->End E4->End

Suggested Path Forward

To build a comprehensive support center for Picfelltarraenin IA, I suggest you:

  • Conduct a targeted literature search in scientific databases (e.g., PubMed, Google Scholar) using the specific compound name and related terms like "bioactivity enhancement," "structure-activity relationship," and "analogs."
  • Consult specialized resources like the ChEMBL database [1] to see if bioactivity data for this compound or its close relatives already exists. This can provide crucial clues about its known effects and potential issues.
  • Systematically document any problems you encounter in your own experiments, along with the solutions that worked. This internal log will form the most valuable part of your future knowledge base.

References

Core Principles: Repeatability vs. Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

For your technical support materials, it is essential to clearly define and distinguish between two key concepts:

  • Repeatability refers to your ability to obtain consistent results when you repeat an experiment within your own lab, using the same setup, methods, and equipment [1].
  • Reproducibility refers to the ability of an independent research team to achieve similar results by following the documented methods from your published work, using their own equipment and materials [1].

The following table summarizes the key differences:

Feature Repeatability Reproducibility
Team & Location Same team, same lab Different team, different lab
Methods & Data Identical methods and data Same documented methods, new data collection
Primary Goal Verify internal consistency of results Validate that findings are not lab-specific artifacts
Context Internal verification External validation, peer review

A Framework for Troubleshooting Reproducibility

The "reproducibility crisis" in science underscores the importance of this issue; for instance, one effort to reproduce 100 psychology studies found that only 68% yielded statistically significant results that matched the originals [1]. The following framework addresses common pitfalls.

Foundational Documentation & Version Control

The biggest challenge to reproducibility is a lack of detailed records [2].

  • Solution: Implement a mandatory checklist for all experiments documenting code, data, and environment [1] [2].
  • Tools to Recommend:
    • Git for tracking all changes in code and analysis scripts [2].
    • DVC (Data Version Control) for versioning datasets and models, creating metafiles that act as pointers to stored data [2].
    • Experiment Trackers like neptune.ai, MLflow, or Weights & Biases (WandB) to automatically log parameters, metrics, code versions, and environment details for every experimental run [2].
Managing Data and Algorithmic Randomness

Machine learning and complex experiments are full of randomization (e.g., random initializations, data shuffling) which can lead to different outcomes if not controlled [2].

  • Solution: For every experiment, explicitly set and record all random seeds used in code libraries (e.g., NumPy, TensorFlow, PyTorch). This ensures that the sequence of "random" numbers is the same each time the experiment is run.
Controlling the Computational Environment

Changes in software frameworks, libraries, or hardware can cause results to diverge [2].

  • Solution: Use containerization tools like Docker to capture the complete computational environment, including OS, library versions, and dependencies. This allows any researcher to recreate the exact environment used for the original experiment.

Guidance for Signaling Pathway Analysis

Since the search results indicate that Picfelltarraenin IA is likely studied in the context of signaling pathways, here is a methodology and a tool that can support your research.

Pathway Analysis Methodology: SPIA

You can employ a Signaling Pathway Impact Analysis (SPIA) to understand how Picfelltarraenin IA affects cellular processes. Unlike methods that treat pathways as simple gene sets, SPIA combines two types of evidence [3]:

  • Enrichment Evidence: The classical measure of whether surprisingly many genes in a pathway are affected by your treatment.
  • Perturbation Evidence: A novel measure of the actual disturbance a treatment causes to the pathway's flow, based on its topology and gene interactions. SPIA combines these into a global pathway significance value, offering better specificity and sensitivity than older methods [3].
Practical Tool: PathwayLinker

For a more hands-on approach, PathwayLinker is an online tool that helps estimate the signaling effects of perturbing a protein (e.g., via a drug). It minimizes manual literature searching by integrating protein-protein interaction and signaling pathway data, performing statistical tests, and providing clear visualizations [4].

  • Workflow: Researchers input a protein or gene (e.g., a known target of Picfelltarraenin IA). PathwayLinker finds its direct interaction partners, identifies which are members of known signaling pathways, and calculates if any pathways are statistically overrepresented [4].
  • Use Case: The tool can point out unexpected signaling bias. For example, knocking down a specific gene in C. elegans to sterilize worms for an experiment was found to also affect multiple major signaling pathways, which could unintentionally bias results [4].

Proposed Experimental Workflow & Documentation

Based on the best practices identified, here is a proposed workflow for conducting and documenting experiments with Picfelltarraenin IA. The diagram below outlines the key stages and the critical documentation required at each step to ensure full reproducibility.

Start Start: Hypothesis & Experimental Design Prep Experiment Preparation Start->Prep Protocol Finalized Doc1 Registered Protocol & Pre-analysis Plan Start->Doc1 Exec Execution & Data Collection Prep->Exec Seeds Set Env. Captured Doc2 Code Version (Git Hash) Environment (Docker Image) Random Seeds Prep->Doc2 Analysis Data Analysis Exec->Analysis Raw Data Logged Doc3 Raw Data (DVC) Instrument Metadata Processing Logs Exec->Doc3 Doc Documentation & Reporting Analysis->Doc Results & Code Archived Doc4 Analysis Scripts Parameter Logs (e.g., MLflow) Intermediate Results Analysis->Doc4 Doc5 Full Method Description Data & Code Access Links Doc->Doc5

FAQ for Your Technical Support Center

Here are some potential questions and answers you can include.

Q1: Our team can repeat the experiment, but an external collaborator cannot reproduce it. What is the most likely cause? This classic issue often stems from incomplete method description in the shared protocol. Crucially, check that you have documented all details related to the computational environment (software versions) and data processing steps that are not part of the core protocol but can affect the outcome [2].

Q2: How can we systematically evaluate the potential signaling pathways affected by Picfelltarraenin IA? You can use tools like PathwayLinker to get an initial estimate. By inputting known target proteins, the tool can identify overrepresented signaling pathways among the targets and their interactors, highlighting potential sources of expected and unexpected effects [4].

Q3: What should we do if a software update breaks our analysis pipeline and changes the results? This is a common problem. The solution is to use a containerized environment (e.g., Docker) to permanently capture the exact software and library versions used for your original analysis. This environment can be shared and re-run at any time to reproduce the original results exactly [2].

References

Picfelltarraenin IA protocol modifications

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Framework

Troubleshooting Guide Structure
Issue Category Common Symptoms First-Line Troubleshooting Escalation Protocol
Protocol Deviations Result inconsistencies, failed controls Verify reagent lots, confirm equipment calibration Review deviation logs with principal investigator
Data Integrity Missing data points, file corruption Check storage media, verify backup systems Contact IT for data recovery, document incident
Equipment Failure Error codes, abnormal readings Power cycle, run diagnostic self-tests Submit service ticket, use redundant instrument
Reagent Problems Precipitates, discoloration, out-of-spec QC Visual inspection, check expiration dates Quarantine batch, request replacement from vendor
Frequently Asked Questions Template

Q: What is the first step when encountering inconsistent results in the Picfelltarraenin IA protocol? A: Begin by verifying that all reagents are from approved lots and within their expiration dates. Run the established positive and negative controls to determine if the issue is systematic or localized to specific samples.

Q: How should I document a protocol modification? A: All modifications must be recorded in the study notebook with the date, rationale, and exact procedural changes. The principal investigator must review and sign off on any deviations from the established protocol before implementation.

Q: What is the procedure for data backup and recovery? A: All experimental data must be saved to the designated network drive with automated nightly backups. In case of corruption, immediately contact IT support and do not attempt to repair files manually.

Workflow Visualization

Based on general best practices for experimental workflows and signaling pathways from the search results, here is a template for how you might visualize a standard experimental process [1] [2] [3]:

experimental_workflow start Experiment Initiation protocol Protocol Verification start->protocol prep Sample Preparation protocol->prep execute Execute Experiment prep->execute decision QC Assessment execute->decision decision->prep Fail analyze Data Analysis decision->analyze Pass document Document Results analyze->document end Experiment Complete document->end

Experimental Workflow

Implementation Notes

For your technical support center, you would need to:

  • Replace generic elements with specific Picfelltarraenin IA protocol steps, equipment, and reagents
  • Add actual signaling pathways relevant to your specific research focus
  • Include specific error codes and resolution procedures for your instrumentation
  • Document known compatibility issues between protocol versions and analysis software
Recommended Approach

To build your complete technical support resource:

  • Interview experienced researchers to identify the most common and critical issues they encounter
  • Review past incident reports and deviation logs to prioritize content
  • Validate all troubleshooting procedures with subject matter experts before publication
  • Establish a review process to keep content updated as protocols evolve

References

Magnetstein: An Open-Source Tool for NMR Quantification

Author: Smolecule Technical Support Team. Date: February 2026

For your comparison guide, a key tool to consider is Magnetstein, a recently published open-source algorithm designed specifically for the quantitative analysis of complex mixtures via ¹H NMR spectroscopy [1].

Traditional quantification methods often rely on peak-picking and comparison with libraries of individual components. This can fail when signals from multiple compounds overlap or when peak positions differ between the library and the mixture due to factors like concentration, pH, or ionic strength [1].

Magnetstein addresses these challenges with a different approach:

  • Novel Mathematical Foundation: It treats NMR spectra as probability measures and uses the Wasserstein distance (also known as the Earth mover's distance) as a measure of spectral similarity. This makes it robust to unexpected frequency shifts and overlapping signals [1].
  • Performance: The developers report that Magnetstein can achieve an estimation trueness an order of magnitude higher than that of commercial tools for difficult spectra [1].
  • Ease of Use: The method is designed to be easier to use, having only two parameters with default values that are applicable to a broad range of experiments and requiring little to no preprocessing of the spectra [1].

Workflow for NMR-based Compound Validation

The following diagram illustrates a general workflow for validating a compound like Picfelltarraenin IA using NMR, incorporating the tools mentioned.

Start Start: Sample Preparation A Acquire 1H NMR Spectrum Start->A B Process Spectrum (FID to Spectrum) A->B C Spectral Analysis & Validation B->C C1 Compare with Reference Library C->C1 C2 Quantitative Analysis (e.g., using Magnetstein) C->C2 C3 Structure Verification (Prediction vs. Experimental) C->C3 Result Outcome: Validated Structure & Concentration C1->Result C2->Result C3->Result

Key Experimental Protocols and Data

For your guide, detailing the experimental protocols is crucial. Here is a summary of key methodologies based on the search results.

Protocol Aspect Description & Application
Sample & Data Acquisition Prepare sample in appropriate deuterated solvent. Use a 1D pulse-acquire NMR experiment with a sufficiently long interscan delay to allow for longitudinal relaxation, ensuring results are quantitative [1].
Quantitative Analysis (qNMR) The core principle is that with proper experimental setup, concentrations can be calculated directly from peak intensities, taking into account the number of nuclei contributing to each peak [1].
Spectral Comparison Methodologies exist that compare experimental spectra with predicted ones based on tree-similarity, allowing for benchmarking without fully assigned experimental spectra [2].
Structure Refinement Protocols like TrioSA combine torsion-angle potential, implicit solvation models, and simulated annealing to refine protein structures against NMR data, improving geometric quality and reducing violations of experimental restraints [3]. This is a good example of a rigorous refinement process.

Suggestions for Proceeding

Since direct data on Picfelltarraenin IA is not available, here are some steps you can take to create your guide:

  • Benchmark with Available Tools: You can test the quantitative performance of tools like the open-source Magnetstein against commercial software (e.g., from ACD/Labs or Mestrelab) using your own experimental data for Picfelltarraenin IA and related compounds [1] [2].
  • Detail the Workflow: Your guide should explicitly describe the workflow shown in the diagram, specifying parameters for data acquisition, processing, and analysis that are optimal for your specific product.
  • Present Quantitative Metrics: Create tables comparing key performance indicators, such as accuracy in concentration estimation, robustness to peak shifts, and ease of use, between the different tools or methods you evaluate.

References

Picfelltarraenin IA versus similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Picfeltarraenin IA

The table below summarizes the key experimental findings from a study investigating the anti-inflammatory effects of this compound (PA) in human pulmonary epithelial A549 cells [1].

Experimental Aspect Details & Results
Study Objective Investigate the effect of PA on respiratory inflammation.
Cell Lines Used Human pulmonary epithelial A549 cells; Human monocytic leukemia THP-1 cells.
Inducing Agent Lipopolysaccharide (LPS) at 10 µg/ml.
Test Compound Range This compound at 0.1, 1, and 10 µmol/l.
Key Measured Outcomes Production of IL-8 and PGE2; Expression of COX2 protein.
Key Findings PA significantly inhibited LPS-induced PGE2 production and COX2 expression in a concentration-dependent manner. It also inhibited IL-8 production.
Proposed Mechanism PA downregulates COX2 expression and inhibits cytokine production by regulating the NF-κB pathway in A549 cells.

Detailed Experimental Protocols

The following methodologies were used to generate the data in the study [1].

  • Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of LPS and PA. After incubation, MTT solution was added, and cells were incubated further. The formed crystals were dissolved in DMSO, and absorbance was measured at 570 nm to calculate cell viability. A lactate dehydrogenase (LDH) detection kit was also used to evaluate cytotoxicity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The production of the inflammatory cytokine IL-8 and the mediator PGE2 in the cell culture supernatant was measured using specific ELISA kits, following the manufacturer's protocols.

  • Western Blot Analysis: After treatment, cells were washed and lysed. Proteins from the cell lysates were separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against COX2 and NF-κB p65). The membrane was then incubated with secondary antibodies, and protein bands were visualized to analyze expression levels.

NF-κB Signaling Pathway

The study concluded that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway [1]. The diagram below illustrates this signaling cascade and the proposed site of PA's action.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 SignalCascade TLR4->SignalCascade InflammatoryGenes Inflammatory Gene Expression (COX-2, IL-8) PGE2_IL8 PGE2 & IL-8 Production InflammatoryGenes->PGE2_IL8 NFkB_Activation SignalCascade->NFkB_Activation Signaling Cascade NFkB_Activation->InflammatoryGenes NF-κB Activation & Nuclear Translocation PA This compound (PA) (Inhibitor) PA->NFkB_Activation Inhibits

This diagram shows the signaling cascade from LPS stimulation to the production of inflammatory mediators, and the point at which this compound (PA) is believed to intervene [1].

References

Picfelltarraenin IA efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Picfelltarraenin IA Experimental Data

The table below summarizes the key experimental findings for Picfelltarraenin IA (IA) from a 2016 study published in Oncology Letters [1].

Aspect Experimental Details
Compound Name Picfelltarraenin IA (IA) [1]
Reported Activity Inhibition of LPS-induced inflammatory response [1]
Experimental Model In vitro using human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells [1]
Key Findings Significantly inhibited production of IL-8 and PGE2, and downregulated expression of COX-2 in a concentration-dependent manner (0.1-10 µmol/L) [1]
Proposed Mechanism Regulation of cytokine release via the nuclear factor-κB (NF-κB) pathway in A549 cells [1]

Detailed Experimental Protocol

The methodology from the cited study is outlined below for research replication [1]:

  • Cell Culture and Treatment: Human pulmonary epithelial A549 cells were cultured and treated with bacterial lipopolysaccharide (LPS) at a concentration of 10 µg/mL to induce inflammation.
  • Compound Administration: Picfelltarraenin IA was administered to the cells at varying concentrations (0.1, 1, and 10 µmol/L) alongside the LPS challenge.
  • Viability Assay: Cell viability was assessed using a methylthiazol tetrazolium (MTT) assay to ensure that the observed effects were not due to compound toxicity.
  • Cytokine Measurement: The production of the inflammatory cytokine Interleukin-8 (IL-8) and the lipid mediator Prostaglandin E2 (PGE2) in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
  • Protein Expression Analysis: The expression levels of Cyclooxygenase-2 (COX-2) and the NF-κB-p65 subunit were examined using western blot analysis.

NF-κB Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of action for Picfelltarraenin IA based on the experimental findings, showing how it inhibits the NF-κB pathway to exert its anti-inflammatory effects [1].

G LPS LPS TLR Cell Surface Receptor (e.g., TLR) LPS->TLR InflammatoryStimulus Other Inflammatory Stimuli InflammatoryStimulus->TLR SignalTransduction Signal Transduction TLR->SignalTransduction IKKComplex IKK Complex Activation SignalTransduction->IKKComplex IkB IκB Degradation IKKComplex->IkB NFkBInactive NF-κB (Inactive, Cytoplasm) IkB->NFkBInactive  Releases NFkBActive NF-κB (Active) NFkBInactive->NFkBActive Nucleus Nuclear Translocation NFkBActive->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression COX2 COX-2 Protein GeneExpression->COX2 IL8 IL-8 Protein GeneExpression->IL8 PGE2 PGE2 Production COX2->PGE2 PIA Picfelltarraenin IA PIA->IKKComplex Inhibits

Research Context and Limitations

The available data is limited to a single in vitro study. For a comprehensive comparison guide, the following information is currently lacking:

  • Direct Alternatives: No experimental data was found comparing Picfelltarraenin IA's efficacy head-to-head with other natural compounds or synthetic drugs targeting similar pathways (e.g., other NF-κB inhibitors).
  • Broader Context: While search results mention other signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MAPK in disease contexts, these are not linked to Picfelltarraenin IA [2] [3].
  • Clinical Data: The search yielded no information on pharmacokinetics, toxicity, or in vivo efficacy, which are critical for drug development.

To perform a more thorough comparative analysis, you may need to consult specialized scientific databases (e.g., SciFinder, Reaxys) for head-to-head studies or conduct a systematic review of the broader literature on natural product-derived anti-inflammatory agents.

References

Experimental Data on Picfeltarraenin IA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from a study investigating the anti-inflammatory effects of Picfeltarraenin IA in a human pulmonary epithelial cell model (A549 cells) [1].

Aspect Experimental Findings
Cell Model Human pulmonary adenocarcinoma epithelial A549 cells; Human monocytic leukemia THP-1 cell line [1]
Inducer Lipopolysaccharide (LPS) at 10 µg/ml [1]
Tested Concentrations 0.1, 1, and 10 µmol/L [1]
Inhibited Inflammatory Mediators IL-8 and PGE2 production; COX2 protein expression [1]
Inhibition Pattern Concentration-dependent manner [1]
Proposed Mechanism Inhibition of the Nuclear Factor-κB (NF-κB) pathway [1]

Detailed Experimental Protocol

  • Cell Viability Assay: A methylthiazol tetrazolium (MTT) assay was used to ensure that the observed effects were not due to compound toxicity.
  • Cytokine & Mediator Measurement: The production of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) was quantified using enzyme-linked immunosorbent assays (ELISA).
  • Protein Expression Analysis: The expression levels of cyclooxygenase-2 (COX2) and nuclear factor-κB-p65 (NF-κB-p65) were examined using western blot analysis.

Signaling Pathway Diagram

Based on the study's findings, the following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effect in pulmonary epithelial A549 cells [1].

Picfeltarraenin_IA_NFkB_Pathway LPS LPS Stimulus NFkB_Inactive NF-κB (Inactive in Cytoplasm) LPS->NFkB_Inactive Activates IA This compound NFkB_Active NF-κB (Active in Nucleus) IA->NFkB_Active Inhibits NFkB_Inactive->NFkB_Active Activation & Nuclear Translocation COX2_Gene COX-2 Gene NFkB_Active->COX2_Gene Transcribes IL8_Gene IL-8 Gene NFkB_Active->IL8_Gene Transcribes COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Expression PGE2 PGE2 COX2_Protein->PGE2 Produces IL8_Protein IL-8 Protein IL8_Gene->IL8_Protein Expression

This diagram shows that this compound inhibits the LPS-induced activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators like COX-2 and IL-8 [1].

References

A Framework for Your Competitive Analysis Guide

Author: Smolecule Technical Support Team. Date: February 2026

Creating a valuable comparison guide involves a structured process to ensure it is objective, comprehensive, and useful for a scientific audience [1] [2].

  • Step 1: Identify and Categorize Competitors: Compile a list of 5-10 key alternatives. Categorize them as direct competitors (tools with a similar scope and application) and indirect competitors (tools that solve a related problem with a different approach or that are used by a different audience) [1] [3]. Also, consider established legacy players and new startups [1].
  • Step 2: Define Comparison Criteria: For each competitor, including your own product, gather information on the following aspects [2] [3]:
    • Product Analysis: Range of services, core algorithms, unique features, and technological capabilities.
    • Pricing Strategy: Cost structure, licensing models, and availability of academic or enterprise discounts.
    • Target Audience & Market Positioning: The primary research sectors (e.g., oncology, neuroscience) and company size the tool is designed for.
    • Performance & Quantitative Metrics: This is critical for your guide. Collect data on speed (e.g., processing time for a standard dataset), accuracy, scalability, and computational resource requirements (CPU/GPU memory, storage).
  • Step 3: Conduct a SWOT Analysis: For a strategic overview, perform a SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) for each competitor and your own product. This helps to summarize key findings and strategic implications [2] [3].

Template for a Performance Comparison Table

Once you have the data, you can summarize quantitative metrics in a clear, structured table. Below is a template you can adapt.

Table: Comparative Analysis of [Task Name, e.g., Molecular Docking Speed] Performance

Product Name Algorithm/Method Avg. Processing Time (seconds) Accuracy (%) Scalability (Max Dataset Size) Computational Cost (GPU Hours)
Picfelltarraenin IA [Your Method] [Your Data] [Your Data] [Your Data] [Your Data]
Competitor A [Method A] [Data] [Data] [Data] [Data]
Competitor B [Method B] [Data] [Data] [Data] [Data]
Competitor C [Method C] [Data] [Data] [Data] [Data]

Template for Reporting Experimental Protocols

To ensure reproducibility and build trust with your audience, provide detailed methodologies for all cited experiments. The following checklist, inspired by reporting guidelines for experimental life sciences, outlines the key information to include [4].

Checklist: Essential Data Elements for Experimental Protocols

  • Objective: A clear statement of the experiment's purpose.
  • Sample Description: Detailed information on the input data (e.g., dataset name, version, source, preprocessing steps).
  • Reagents & Equipment: Software libraries (e.g., TensorFlow, PyTorch) with versions, hardware specifications (GPU model, RAM), and any critical commercial tools.
  • Experimental Workflow: A step-by-step description of the commands, parameters, and procedures used to run the analysis.
  • Step Order & Critical Steps: The sequence of operations and highlighting of any steps that are particularly sensitive or crucial for success.
  • Data Analysis & Statistics: The methods used to calculate performance metrics (e.g., formulas for accuracy, statistical tests).
  • Troubleshooting Tips: Notes on common issues and how to resolve them.

Creating Visualizations with Graphviz

As you have specific requirements for Graphviz diagrams, here is an example of a generic experimental workflow that meets your formatting rules. You can use this as a template for creating your own signaling pathway or workflow diagrams.

Diagram: Experimental Workflow for Model Validation

ExperimentalWorkflow DataInput Input Dataset Preprocessing Data Preprocessing DataInput->Preprocessing ModelRun Run Analysis Preprocessing->ModelRun ResultOutput Performance Metrics ModelRun->ResultOutput ValidationStep Statistical Validation ResultOutput->ValidationStep  raw results ValidationStep->ResultOutput  validated

This script produces a diagram that illustrates a logical sequence, which you can adapt to represent specific signaling pathways or more complex experimental procedures.

References

Experimental Models and Protocols for Picfeltarraenin IA

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core in vitro and in vivo models used to validate the anti-inflammatory activity of Picfeltarraenin IA.

Model Type Cell Line/Organism Inducing Agent Key Measured Outcomes Assay/Technique Details

| In Vitro | Human pulmonary adenocarcinoma epithelial A549 cells [1] | Lipopolysaccharide (LPS) [1] | • Inhibition of PGE2 production [1] • Inhibition of IL-8 production [1] • Downregulation of COX-2 protein expression [1] | • Cell Viability: MTT assay [1]Cytokine/Chemokine Measurement: ELISA [1]Protein Expression: Western Blot Analysis [1] | | In Vitro | Human monocytic leukemia THP-1 cells [1] | Lipopolysaccharide (LPS) [1] | • Downregulation of COX-2 protein expression [1] | • Protein Expression: Western Blot Analysis [1] | | In Vitro | Airway Smooth Muscle (ASM) cells [2] | Not Specified (Used for TAS2R agonist screening) [2] | • ASM cell relaxation [2] | • Cell Response Measurement: Electronic Cell-Substrate Impedance Sensor (ECIS) [2] |

Detailed Experimental Methodology

For researchers looking to replicate or understand these studies, here are the detailed protocols for the most relevant experiments:

  • Cell Culture and Treatment: The human pulmonary epithelial A549 cells and monocytic THP-1 cells were cultured in standard media. Before experiments, the A549 cells were switched to a serum-free medium to reduce interference from serum-derived factors. Cells were pretreated with various concentrations of IA (0.1–10 µmol/l) before being exposed to LPS (10 µg/ml) to induce inflammation [1].
  • Viability Assessment: Cell viability was confirmed using a methylthiazol tetrazolium (MTT) assay. This step is crucial to ensure that the observed anti-inflammatory effects of IA were not due to simple cytotoxicity [1].
  • Protein Expression Analysis: The expression levels of key proteins like COX-2 and NF-κB p65 were analyzed using Western Blot. Cells were lysed, proteins were separated by electrophoresis, transferred to a membrane, and probed with specific antibodies. This technique confirmed that IA acts by downregulating the expression of the inflammatory enzyme COX-2 [1].
  • Cytokine and Mediator Quantification: The production of IL-8 and PGE2 was measured using Enzyme-Linked Immunosorbent Assays (ELISAs). This involved collecting the cell culture medium after treatment and using specific assay kits to quantify the levels of these inflammatory markers [1].
  • Functional Cell-Based Screening: In a separate study focused on asthma, a biomimetic system using Airway Smooth Muscle (ASM) cells on Electronic Cell-Substrate Impedance Sensor (ECIS) chips was employed. This label-free, real-time method measures changes in cell morphology (like relaxation) by monitoring impedance, allowing for high-throughput screening of potential therapeutics [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the NF-κB pathway through which this compound exerts its anti-inflammatory effects, as described in the studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkBPathway NF-κB Pathway Activation TLR4->NFkBPathway COX2 COX-2 Expression NFkBPathway->COX2 IL8 IL-8 Production NFkBPathway->IL8 PGE2 PGE2 Production COX2->PGE2 PicfeltarraeninIA This compound PicfeltarraeninIA->NFkBPathway Inhibits

References

Picfelltarraenin IA versus standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate the Information You Need

  • Refine Your Search: Double-check the spelling of "Picfelltarraenin IA." Consider searching for potential alternative spellings or the compound's generic/international nonproprietary name (INN) if it has one.
  • Consult Specialized Databases: Search authoritative biomedical databases such as PubMed, Google Scholar, ClinicalTrials.gov, or the FDA/EMA drug approval archives. These sources are more likely to contain pre-clinical or clinical trial data for investigational compounds.
  • Review Scientific Literature: Look for published research articles, particularly in pharmacology, medicinal chemistry, or specialized journals related to the drug's intended therapeutic area.

Examples of Comparative Efficacy Data from Current Research

While I could not find data on your specified product, the search results did contain recent examples of comparative treatment efficacy in other areas. The table below summarizes one such example from a 2025 study, which illustrates the kind of structured data you can aim to find for your product of interest.

Treatment Regimen Pathological Complete Response (pCR) Rate Major Pathological Response (MPR) Rate 3-Year Recurrence-Free Survival (RFS) Key Findings
EGFR-TKI + Chemotherapy [1] 20.0% 36.7% 53.4% Higher pCR rate; all-grade adverse events occurred [1].
EGFR-TKI Monotherapy [1] 5.0% 35.0% 46.7% Lower pCR rate compared to combination therapy [1].
Experimental Protocol Example

To further aid your research, here is a typical methodology from a comparative efficacy study, which you can use as a reference for the level of detail required in your guide. The following is based on a 2025 real-world multicenter study on non-small cell lung cancer [1]:

  • Study Design: Multicenter, retrospective study.
  • Population: Patients with resectable, EGFR-mutant non-small cell lung cancer (cII–III stage).
  • Interventions:
    • Monotherapy Group: Preoperative EGFR-TKI (e.g., Gefitinib, Erlotinib, Osimertinib).
    • Combination Group: EGFR-TKI + platinum-based chemotherapy (e.g., Pemetrexed + Carboplatin).
  • Endpoints:
    • Primary: Major Pathological Response (MPR), Pathological Complete Response (pCR).
    • Secondary: Recurrence-free Survival (RFS), RO resection rate, treatment safety (adverse events assessed via Common Terminology Criteria for Adverse Events 5.0).
  • Staging & Follow-up: Standard staging used enhanced chest CT, PET/CT, and brain MRI. Restaging was performed within 30 days prior to surgery [1].

Create Clear Comparative Diagrams with Graphviz

Since you requested visualizations, below is a sample Graphviz (DOT language) script that models the logical relationship and key outcomes from the example study above. You can adapt this structure for "Picfelltarraenin IA" once you have the data.

Neoadjuvant Therapy Outcomes Start Resectable EGFR-mutant NSCLC TKI EGFR-TKI Monotherapy Start->TKI Combo EGFR-TKI + Chemotherapy Start->Combo OutcomeTKI Outcome: pCR 5.0% MPR 35.0% TKI->OutcomeTKI leads to OutcomeCombo Outcome: pCR 20.0% MPR 36.7% Combo->OutcomeCombo leads to

This diagram would generate the following flow, illustrating the comparative outcomes of two treatment pathways:

Diagram showing two treatment pathways for Resectable EGFR-mutant NSCLC: EGFR-TKI Monotherapy leads to an Outcome of pCR 5.0% and MPR 35.0%, while EGFR-TKI + Chemotherapy leads to an Outcome of pCR 20.0% and MPR 36.7%.

References

Picfelltarraenin IA structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Bioactivity Data

The table below summarizes the key experimental findings for Picfeltarraenin IA from a study on its anti-inflammatory effects [1].

Assay/Cell Line Inducing Agent Measured Output Result of this compound Treatment Indicated Mechanism
IL-8 Production / A549 cells LPS (10 µg/ml) IL-8 concentration Significant, concentration-dependent inhibition (0.1-10 µmol/l) Suppression of pro-inflammatory chemokine
PGE2 Production / A549 cells LPS (10 µg/ml) PGE2 concentration Significant, concentration-dependent inhibition (0.1-10 µmol/l) Suppression of pro-inflammatory mediator
COX-2 Expression / A549 & THP-1 cells LPS (10 µg/ml) COX-2 protein levels Downregulated expression Target inhibition
NF-κB Pathway / A549 cells LPS (10 µg/ml) NF-κB-p65 protein levels Suppressed expression Inhibition of NF-κB signaling pathway

Detailed Experimental Protocol

The data in the table above were generated using the following standardized methodologies [1]:

  • Cell Culture: The human pulmonary epithelial cell line A549 and the human monocytic leukemia cell line THP-1 were used. Cells were cultured in Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Experiments were conducted under serum-free conditions to reduce the impact of serum-derived factors.
  • Cell Viability Assay: Cells were treated with various concentrations of IA (0.1-100 µmol/l) for 24 hours. Viability was assessed using a methylthiazol tetrazolium (MTT) assay, confirming that the observed anti-inflammatory effects were not due to cytotoxicity.
  • Induction of Inflammation: Inflammation was induced in the cells by treating them with bacterial lipopolysaccharide (LPS) at a concentration of 10 µg/ml.
  • Cytokine Measurement: The production of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) was quantified using specific enzyme-linked immunosorbent assays (ELISA).
  • Protein Expression Analysis: The expression levels of cyclooxygenase-2 (COX-2) and the NF-κB-p65 subunit were analyzed using western blotting.

Mechanism of Action: NF-κB Pathway

The study demonstrated that this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory mediators like IL-8 and COX-2 [1]. The following diagram illustrates this mechanism and the experimental workflow used to discover it.

Current Research Status and Suggestions

The search results indicate that while the anti-inflammatory activity and primary molecular mechanism of this compound are established, detailed public information on its structure-activity relationship (SAR) is limited.

  • Available Data: The existing study provides a strong foundation, confirming that IA is bioactive and acts via the NF-κB pathway to inhibit key inflammatory markers like IL-8, PGE2, and COX-2 [1].
  • Data Gaps: There is a lack of published data on how specific modifications to its chemical structure (e.g., altering functional groups, the sugar moiety, or the aglycone core) affect its potency, selectivity, or other drug-like properties. A formal SAR guide comparing it to structural analogues could not be constructed.

To deepen your SAR analysis, I suggest you:

  • Consult Specialized Databases: Search chemical and pharmacological databases like PubChem or ChEMBL for bioactivity data of structurally similar compounds to infer SAR trends.
  • Explore Patent Literature: Patent documents often contain detailed SAR data on promising bioactive molecules that may not be published in journals.
  • Consider Computational Methods: If the 3D protein structure of the target is known, molecular docking studies could help hypothesize which parts of the IA molecule are critical for binding.

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

762.41904203 Da

Monoisotopic Mass

762.41904203 Da

Heavy Atom Count

54

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

Explore Compound Types